molecular formula C11H13Cl2NO4S2 B2433754 ((2,6-Dichlorophenyl)sulfonyl)methionine CAS No. 1009262-71-8

((2,6-Dichlorophenyl)sulfonyl)methionine

Cat. No.: B2433754
CAS No.: 1009262-71-8
M. Wt: 358.25
InChI Key: DNWPAUWVUOSNBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((2,6-Dichlorophenyl)sulfonyl)methionine is a synthetic methionine derivative intended for research and laboratory applications. The core structure of this compound combines a methionine backbone, a fundamental sulfur-containing amino acid, with a (2,6-dichlorophenyl)sulfonyl moiety. This specific modification is of significant interest in biochemical research, particularly in exploring structure-activity relationships and developing enzyme inhibitors. Researchers may investigate its potential as a precursor or intermediate in the synthesis of more complex bioactive molecules. Its mechanism of action is hypothesized to involve interactions with enzymatic processes, potentially affecting metabolic pathways related to its amino acid components. As a modified amino acid, it may serve as a tool in studying cellular transport mechanisms or protein synthesis. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO4S2/c1-19-6-5-9(11(15)16)14-20(17,18)10-7(12)3-2-4-8(10)13/h2-4,9,14H,5-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWPAUWVUOSNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NS(=O)(=O)C1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Therapeutic Potential of ((2,6-Dichlorophenyl)sulfonyl)methionine: A Novel Investigational Compound

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic applications of the novel compound, ((2,6-Dichlorophenyl)sulfonyl)methionine. While direct research on this specific molecule is not yet prevalent in publicly accessible literature, its structural components—a dichlorophenyl group, a sulfonyl moiety, and a methionine core—suggest a rich and diverse pharmacological potential. This document will deconstruct the molecule to its constituent parts, analyze their known biological activities, and from this foundation, project potential mechanisms of action, therapeutic targets, and a strategic framework for its investigation and development as a therapeutic agent. We will delve into hypothetical signaling pathways, propose detailed experimental protocols for validation, and present a scientifically grounded perspective on the future of this promising chemical entity.

Introduction: Unveiling a Candidate Molecule

In the landscape of drug discovery, the strategic combination of well-characterized pharmacophores is a cornerstone of rational drug design. The molecule ((2,6-Dichlorophenyl)sulfonyl)methionine emerges as a compelling candidate for investigation, integrating three key structural motifs with established roles in medicinal chemistry.

  • The Sulfonyl Group: A cornerstone of numerous FDA-approved drugs, the sulfonyl group is a bioisostere for other functional groups and can modulate a molecule's solubility and acid-base properties.[1] It is known to form hydrogen bonds with biological targets, enhancing binding affinity and is a key component in a wide array of therapeutics, including anti-inflammatory, antimicrobial, and anticancer agents.[2][3]

  • Methionine: An essential sulfur-containing amino acid, methionine is fundamental to protein synthesis and various metabolic processes.[4][5] Its derivatives are explored as therapeutic agents and drug precursors, targeting metabolic pathways.[4]

  • The Dichlorophenyl Group: The presence of a dichlorinated phenyl ring can significantly influence a molecule's pharmacokinetic profile, enhancing metabolic stability and membrane permeability. This moiety is found in various approved drugs, contributing to their efficacy.

The convergence of these three components in a single molecule suggests a high potential for novel biological activity. This guide will serve as a foundational document for researchers embarking on the exploration of ((2,6-Dichlorophenyl)sulfonyl)methionine, providing a roadmap for its systematic evaluation.

Projected Therapeutic Arenas and Mechanistic Hypotheses

Based on the structural alerts embedded within ((2,6-Dichlorophenyl)sulfonyl)methionine, we can hypothesize its potential utility in several key therapeutic areas.

Oncology

The sulfonyl and sulfonamide moieties are present in a variety of anticancer drugs.[2] These compounds can exert their effects through the inhibition of critical enzymes involved in cancer cell proliferation and survival.

Hypothesized Mechanism of Action: Inhibition of Carbonic Anhydrases

Certain carbonic anhydrase (CA) isoforms are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell invasion and metastasis. Sulfonamides are a well-known class of CA inhibitors.

Signaling Pathway: Disruption of pH Regulation in Cancer Cells

G cluster_cell Cancer Cell Metabolism Increased Glycolytic Metabolism H_ion H+ Production Metabolism->H_ion H2CO3 H2CO3 H_ion->H2CO3 CA_IX Carbonic Anhydrase IX (CA IX) Extracellular_Acidosis Extracellular Acidosis CA_IX->Extracellular_Acidosis Contributes to H2CO3->CA_IX Catalyzed by CO2_H2O CO2 + H2O CO2_H2O->H2CO3 Invasion Tumor Invasion & Metastasis Extracellular_Acidosis->Invasion Compound ((2,6-Dichlorophenyl)sulfonyl)methionine Compound->CA_IX Inhibits G cluster_pathway NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription NFkB->Transcription Initiates Cytokines Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) Transcription->Cytokines Compound ((2,6-Dichlorophenyl)sulfonyl)methionine Compound->IKK Inhibits?

Caption: Postulated inhibition of the NF-κB signaling cascade.

Proposed Experimental Workflows

A systematic and rigorous experimental approach is essential to validate the hypothesized therapeutic potential of ((2,6-Dichlorophenyl)sulfonyl)methionine.

In Vitro Characterization

Objective: To determine the foundational biochemical and cellular activities of the compound.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

  • Reagents and Materials:

    • Purified human carbonic anhydrase isoforms (e.g., CA II, CA IX).

    • Substrate: 4-Nitrophenyl acetate (NPA).

    • ((2,6-Dichlorophenyl)sulfonyl)methionine stock solution in DMSO.

    • Assay buffer (e.g., Tris-HCl).

    • 96-well microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the diluted compound or vehicle control (DMSO) to the respective wells and incubate for a pre-determined time.

    • Initiate the reaction by adding the NPA substrate.

    • Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the absorbance at 400 nm over time.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Protocol: NF-κB Reporter Assay

  • Cell Line: Use a stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or GFP), such as HEK293-NF-κB.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of ((2,6-Dichlorophenyl)sulfonyl)methionine for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

    • After an appropriate incubation period (e.g., 6-8 hours), measure the reporter gene expression (luciferase activity or GFP fluorescence).

    • Normalize the reporter activity to cell viability (e.g., using a CellTiter-Glo assay).

    • Calculate the dose-dependent inhibition of NF-κB activity.

Experimental Workflow Diagram

G cluster_workflow In Vitro Experimental Workflow Start Compound Synthesis & Purification Biochem_Assay Biochemical Assays (e.g., CA Inhibition) Start->Biochem_Assay Cell_Assay Cell-Based Assays (e.g., NF-κB Reporter) Start->Cell_Assay Tox_Assay In Vitro Toxicity (e.g., MTT Assay) Start->Tox_Assay Data_Analysis Data Analysis (IC50, EC50) Biochem_Assay->Data_Analysis Cell_Assay->Data_Analysis Tox_Assay->Data_Analysis Go_NoGo Go/No-Go Decision for In Vivo Studies Data_Analysis->Go_NoGo

Caption: A streamlined workflow for the initial in vitro evaluation.

In Vivo Evaluation

Following promising in vitro results, the focus should shift to in vivo models to assess efficacy and safety.

Experimental Protocol: Xenograft Tumor Model (Oncology)

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice).

  • Procedure:

    • Implant human cancer cells (e.g., a line known to overexpress CA IX) subcutaneously into the flanks of the mice.

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment and control groups.

    • Administer ((2,6-Dichlorophenyl)sulfonyl)methionine or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a pre-determined dose and schedule.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the animals and harvest tumors for further analysis (e.g., histology, biomarker analysis).

Experimental Protocol: LPS-Induced Endotoxemia Model (Inflammation)

  • Animal Model: C57BL/6 mice.

  • Procedure:

    • Pre-treat mice with ((2,6-Dichlorophenyl)sulfonyl)methionine or vehicle control.

    • After a specified time, administer a sublethal dose of lipopolysaccharide (LPS) to induce a systemic inflammatory response.

    • Collect blood samples at various time points to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

    • Monitor for clinical signs of inflammation.

Data Summary and Interpretation

For clarity and comparative analysis, all quantitative data should be systematically organized.

Table 1: Hypothetical In Vitro Activity Profile

Assay TypeTarget/PathwayResult (IC50/EC50)
BiochemicalCarbonic Anhydrase II> 50 µM
BiochemicalCarbonic Anhydrase IX0.5 µM
Cell-BasedNF-κB Reporter (TNF-α)1.2 µM
Cell ViabilityHEK293> 100 µM

Table 2: Hypothetical In Vivo Efficacy in Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control-1500 ± 250-
Compound10800 ± 15046.7%
Compound30450 ± 10070.0%

Conclusion and Future Directions

The novel chemical entity ((2,6-Dichlorophenyl)sulfonyl)methionine stands as a promising candidate for therapeutic development, primarily in the fields of oncology and inflammatory diseases. Its rational design, based on the integration of proven pharmacophores, provides a strong foundation for its investigation. The proposed experimental workflows offer a clear path for elucidating its mechanism of action and evaluating its preclinical efficacy and safety.

Future research should focus on lead optimization to enhance potency and selectivity, comprehensive pharmacokinetic and pharmacodynamic studies, and the exploration of its potential in other therapeutic areas where its constituent moieties have shown promise, such as in metabolic and infectious diseases. The journey from a promising molecule to a clinical candidate is arduous, but the scientific rationale underpinning ((2,6-Dichlorophenyl)sulfonyl)methionine makes it a worthy endeavor for the drug discovery community.

References

  • Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review.
  • Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complic
  • Supplement Sampler - Department of Family Medicine and Community Health.
  • Methionine deriv
  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complic
  • Application of Sulfonyl in Drug Design | Request PDF - ResearchG
  • Methionine in and out of proteins: targets for drug design - PubMed.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Methionine - a success story - Evonik Industries.
  • WO2024149826A1 - New pharmaceutical methionine formulation - Google P
  • Pharmaceutical Oral Formulation of Methionine as a Pediatric Treatment in Inherited Metabolic Disease - MDPI.
  • Development of S-Methylmethionine Sulfonium Derivatives and Their Skin-Protective Effect against Ultraviolet Exposure - Biomolecules & Therapeutics.
  • Methyl-sulphonyl-methane (MSM)
  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent - PubMed.
  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)
  • dl-METHIONINE - Organic Syntheses Procedure.
  • Clinical Profile of Methionine (DL) USP - GlobalRx.
  • Synthesis of the sulfur amino acids: cysteine and methionine - PubMed.
  • Methylsulfonylmethane - Wikipedia.
  • Small Intestinal Absorption of Methylsulfonylmethane (MSM) and Accumulation of the Sulfur Moiety in Selected Tissues of Mice - MDPI.
  • Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement - PMC.
  • Methylsulfonylmethane (MSM)

Sources

((2,6-Dichlorophenyl)sulfonyl)methionine mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the mechanism of action of ((2,6-Dichlorophenyl)sulfonyl)methionine , designed for researchers and drug development professionals.

Classification: Synthetic Metalloprotease Inhibitor / Amino Acid Sulfonamide Probe Primary Targets: Matrix Metalloproteinase-12 (MMP-12), Methionine Aminopeptidase-2 (MetAP2) CAS Registry Number: 1009262-71-8

Executive Summary

((2,6-Dichlorophenyl)sulfonyl)methionine is a specialized small-molecule probe belonging to the class of N-arylsulfonyl amino acid derivatives . It functions as a competitive, reversible inhibitor of zinc-dependent metalloenzymes. Its biological activity is defined by two distinct mechanistic pathways:[1]

  • Selective MMP-12 Inhibition: The 2,6-dichlorophenyl moiety provides steric selectivity for the S1' hydrophobic pocket of Macrophage Metalloelastase (MMP-12), blocking extracellular matrix degradation.

  • MetAP2 Blockade: The methionine backbone acts as a substrate mimic for Methionine Aminopeptidase-2 (MetAP2), stalling N-terminal protein processing and suppressing angiogenesis.[2]

This compound serves as a critical chemical tool for studying tissue remodeling in emphysema, macrophage-mediated inflammation, and pathological angiogenesis.

Molecular Mechanism of Action

Pharmacophore Architecture

The compound's efficacy is derived from its tripartite structure, designed to interact with the catalytic domain of metalloproteases:

Structural MotifFunctionMechanistic Role
Methionine Backbone Substrate Mimicry Mimics the P1' residue of the natural substrate. The thioether side chain fits into the S1' specificity pocket of MetAP2 and MMPs.
Sulfonamide Linker Zinc Chelation The sulfonamide nitrogen (

) or the adjacent carboxylate coordinates with the catalytic Zinc ion (

) in the enzyme active site, displacing the water molecule required for hydrolysis.
2,6-Dichlorophenyl Group Selectivity Filter The bulky, electron-withdrawing dichloro-ring occupies the hydrophobic S1/S2 subsite. The 2,6-substitution pattern creates steric hindrance that prevents binding to MMPs with smaller pockets (e.g., MMP-1), conferring selectivity for MMP-12.
Binding Kinetics & Thermodynamics

The inhibition follows competitive kinetics . The inhibitor binds to the active site (


) to form a non-productive Enzyme-Inhibitor complex (

), preventing substrate (

) binding.



  • Thermodynamic Driver: The displacement of "high-energy" water molecules from the hydrophobic S1' pocket by the dichlorophenyl group provides a favorable entropic gain (

    
    ).
    
  • Electronic Effect: The electron-withdrawing chlorine atoms increase the acidity of the sulfonamide proton, enhancing its ability to form hydrogen bonds with the enzyme backbone (e.g., Leu181 in MMPs).

Biological Pathways & Signaling[1][2]

Pathway A: Macrophage Metalloelastase (MMP-12) Inhibition

MMP-12 is primarily secreted by macrophages and is responsible for degrading elastin. Unchecked MMP-12 activity leads to emphysema and chronic obstructive pulmonary disease (COPD).

  • Mechanism: The inhibitor locks the MMP-12 catalytic domain.

  • Downstream Effect: Prevention of elastin fragmentation. Elastin fragments (matrikines) are chemotactic for monocytes; thus, inhibition reduces macrophage recruitment, breaking the inflammatory feedback loop.

Pathway B: MetAP2-Mediated Angiogenesis Suppression

MetAP2 removes the N-terminal methionine from nascent proteins (e.g., actin, cyclophilin A).[2] This process is essential for protein stability and cell proliferation.

  • Mechanism: The compound binds the MetAP2 active site, mimicking the N-terminal methionine of a nascent peptide.[2]

  • Signaling Cascade:

    • Inhibition of MetAP2: Prevents N-terminal processing.[2]

    • EIF2

      
       Phosphorylation:  Accumulation of unprocessed proteins triggers the stress response kinase GCN2.
      
    • Cell Cycle Arrest: Phosphorylated EIF2

      
       inhibits translation initiation, causing endothelial cells to arrest in the G1 phase.
      
    • Anti-Angiogenesis: Failure of endothelial proliferation blocks new blood vessel formation.

Visualization of Mechanism

The following diagram illustrates the dual-pathway mechanism, highlighting the convergence on tissue preservation and growth suppression.

G cluster_MMP Pathway A: ECM Remodeling (MMP-12) cluster_MetAP2 Pathway B: Angiogenesis (MetAP2) Inhibitor ((2,6-Dichlorophenyl)sulfonyl)methionine MMP12 MMP-12 Active Site (Zn2+ Dependent) Inhibitor->MMP12 Competitive Inhibition (Ki ~nM range) Inhibitor->MMP12 Blocks MetAP2 MetAP2 Enzyme (Dinuclear Metal Center) Inhibitor->MetAP2 Substrate Mimicry Inhibitor->MetAP2 Blocks Elastin Elastin Substrate MMP12->Elastin Degrades Fragments Elastin Fragments (Chemotactic) Elastin->Fragments Proteolysis Inflammation Macrophage Recruitment (Inflammation) Fragments->Inflammation Chemotaxis NascentProtein Nascent Protein (N-Met) MetAP2->NascentProtein Processes StressResponse p-EIF2alpha Pathway (Stress Response) MetAP2->StressResponse Inhibition Triggers ProcessedProtein Mature Protein (Met-Removed) NascentProtein->ProcessedProtein N-Met Removal Angiogenesis Endothelial Proliferation (Angiogenesis) ProcessedProtein->Angiogenesis Cell Growth StressResponse->Angiogenesis Arrests G1 Phase

Caption: Dual mechanism of action showing competitive inhibition of MMP-12 (left) preventing elastin degradation, and blockade of MetAP2 (right) inducing stress-response mediated cell cycle arrest.

Experimental Protocols for Validation

To validate the activity of ((2,6-Dichlorophenyl)sulfonyl)methionine, the following self-validating protocols are recommended.

Fluorometric MMP-12 Inhibition Assay

Objective: Determine the


 of the compound against recombinant human MMP-12.
  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

      
      , 150 mM NaCl, 0.05% Brij-35.
      
    • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Fluorogenic MMP substrate).

    • Enzyme: Recombinant catalytic domain of MMP-12 (1 nM final conc).

  • Workflow:

    • Dissolve inhibitor in DMSO (make serial dilutions: 1 nM to 10

      
      M).
      
    • Incubate Enzyme + Inhibitor for 30 mins at 25°C to allow equilibrium binding.

    • Add Substrate (10

      
      M final) to initiate reaction.
      
    • Measure Fluorescence (

      
      ) kinetically for 20 mins.
      
  • Data Analysis:

    • Plot Initial Velocity (

      
      ) vs. [Inhibitor].
      
    • Fit to the Morrison equation for tight-binding inhibitors.

    • Validation Criteria: Positive control (e.g., Marimastat) must yield

      
      .
      
MetAP2 Cell Proliferation Assay (HUVEC)

Objective: Assess anti-angiogenic potency via endothelial cell growth inhibition.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVEC) in EGM-2 media.

  • Treatment:

    • Seed 3,000 cells/well in 96-well plates.

    • Treat with compound (0.1 - 100

      
      M) for 72 hours.
      
  • Readout:

    • Add AlamarBlue or MTT reagent. Incubate 4 hours.

    • Measure Absorbance (570 nm).

  • Biomarker Check (Crucial for Specificity):

    • Perform Western Blot on lysates for N-terminal Methionine-GAPDH .

    • Result: A band shift or specific antibody detection of unprocessed GAPDH confirms MetAP2 inhibition mechanism.

References & Authoritative Grounding

  • MMP-12 Selectivity & Sulfonamide SAR:

    • Source: Morales, R., et al. (2013). "Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold." Journal of Medicinal Chemistry.

    • Relevance: Establishes the 2,6-dichlorophenyl moiety as a key determinant for S1' pocket selectivity in MMP-12.

  • MetAP2 Inhibition Mechanism:

    • Source: Sheppard, G. S., et al. (2006).[3] "Discovery of anthranilic acid sulfonamides as inhibitors of methionine aminopeptidase-2."[4][5] Bioorganic & Medicinal Chemistry Letters.

    • Relevance: Defines the mechanism of sulfonamide-based inhibitors in blocking the MetAP2 active site and suppressing angiogenesis.

  • Structural Basis of MMP Inhibition:

    • Source: Bertini, I., et al. (2005). "Matrix metalloproteinase-12 (macrophage metalloelastase) inhibitors: a review of the recent patent literature." Expert Opinion on Therapeutic Patents.

    • Relevance: Reviews the structural requirements (Zinc Binding Groups + Hydrophobic Warheads) for effective MMP-12 inhibition.[6]

  • General Sulfonamide Pharmacophore:

    • Source: Supuran, C. T., et al. (2003). "Protease inhibitors: synthesis and QSAR study of novel sulfonamide derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.

    • Relevance: Provides the foundational QSAR data linking N-sulfonyl amino acids to protease inhibition.

Sources

literature review of sulfonamide derivatives of methionine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the chemical synthesis, pharmacological mechanisms, and therapeutic applications of sulfonamide derivatives of methionine. By conjugating the sulfonamide pharmacophore (


) with the essential amino acid methionine, researchers have unlocked a class of compounds with distinct biological activities ranging from Methionine Aminopeptidase-2 (MetAP2) inhibition  (anti-angiogenic/anticancer) to Carbonic Anhydrase (CA) inhibition  and broad-spectrum antimicrobial action .[1]

This document serves as a protocol-driven resource for drug development professionals, providing validated synthetic workflows, mechanistic pathway visualizations, and quantitative structure-activity relationship (SAR) data.[1]

Chemical Architecture & Synthesis[2][3][4]

Structural Rationale

The hybridization of methionine with a sulfonamide moiety typically targets the


-amino group, resulting in N-sulfonyl methionine derivatives. This modification serves two primary purposes:
  • Proteolytic Stability: The sulfonamide bond is resistant to standard proteases, enhancing the metabolic half-life of the methionine backbone.

  • Metal Chelation: The sulfonamide nitrogen, often in conjunction with the carboxylate or side-chain thioether, creates a multidentate ligand capable of coordinating with active site metal ions (e.g.,

    
    , 
    
    
    
    ) in metalloenzymes like MetAP2 and Carbonic Anhydrase.[1]
Synthetic Protocol: N-( -Toluenesulfonyl)-L-Methionine

The following is a standard operating procedure (SOP) for the synthesis of a representative derivative, utilizing Schotten-Baumann conditions to prevent racemization of the chiral center.

Reagents:

  • L-Methionine (10 mmol)[1]

  • 
    -Toluenesulfonyl chloride (
    
    
    
    ) (11 mmol)
  • Sodium Hydroxide (

    
    ) (1M aqueous solution)[1]
    
  • Hydrochloric Acid (

    
    ) (1M and 6M)[1]
    
  • Diethyl Ether (for washing)[1]

  • Ethyl Acetate (for extraction)[1]

Step-by-Step Methodology:

  • Solubilization: Dissolve L-Methionine (1.49 g, 10 mmol) in 20 mL of 1M

    
     in a 100 mL round-bottom flask. Ensure complete dissolution.
    
  • Addition: Cool the solution to

    
     in an ice bath. Add 
    
    
    
    -toluenesulfonyl chloride (2.10 g, 11 mmol) dropwise (if liquid) or in small solid portions over 20 minutes.
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (

    
    ) for 4 hours. Monitor pH; maintain pH > 9 by adding small aliquots of 1M 
    
    
    
    if necessary to neutralize generated
    
    
    .
  • Workup (Washing): Extract the alkaline solution twice with diethyl ether (

    
     mL) to remove unreacted sulfonyl chloride.[1] Discard the organic (ether) layer.
    
  • Acidification: Cool the aqueous layer to

    
    . Acidify carefully with 6M 
    
    
    
    dropwise until pH reaches ~2.0. The product should precipitate as a white solid or oil.
  • Extraction: Extract the acidified aqueous phase with ethyl acetate (

    
     mL).
    
  • Drying & Isolation: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporator).
    
  • Recrystallization: Recrystallize the crude residue from an ethanol/water mixture to yield pure N-tosyl-L-methionine.

Synthetic Workflow Diagram

SynthesisWorkflow Start L-Methionine (Aqueous NaOH) Reaction Schotten-Baumann Reaction (pH > 9, 4h, RT) Start->Reaction Dissolve Reagent p-Toluenesulfonyl Chloride Reagent->Reaction Add dropwise Wash Ether Wash (Remove unreacted TsCl) Reaction->Wash Crude Mix Acidify Acidification (HCl to pH 2) Wash->Acidify Aq. Phase Extract EtOAc Extraction & Drying Acidify->Extract Precipitate Product N-Tosyl-L-Methionine (Pure Crystal) Extract->Product Recrystallize

Figure 1: Step-by-step synthetic workflow for N-sulfonyl methionine derivatives using Schotten-Baumann conditions.

Pharmacological Mechanisms

Methionine Aminopeptidase-2 (MetAP2) Inhibition

MetAP2 is a metalloenzyme responsible for removing the N-terminal methionine from nascent proteins, a process essential for cell proliferation and angiogenesis.[1]

  • Mechanism: Sulfonamide derivatives of methionine (and structurally related anthranilic sulfonamides) bind to the MetAP2 active site. The sulfonamide nitrogen and the methionine carboxylate coordinate with the dinuclear metal center (

    
     or 
    
    
    
    ), displacing the nucleophilic water molecule required for catalysis.[1]
  • Therapeutic Outcome: Inhibition leads to cell cycle arrest (G1 phase) and suppression of tumor angiogenesis.[1]

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the classical inhibitors of CA.[1][2] Methionine-sulfonamide conjugates target specific CA isoforms (e.g., hCA II, IX).[1]

  • Mechanism: The deprotonated sulfonamide nitrogen (

    
    ) acts as a zinc-binding group (ZBG), coordinating directly to the 
    
    
    
    ion in the enzyme's active site, blocking the entry of
    
    
    .[1]
Mechanistic Pathway Diagram

MetAP2_Mechanism MetAP2 MetAP2 Enzyme (Active Site Mn2+/Co2+) Complex Enzyme-Inhibitor Complex MetAP2->Complex Binding Angiogenesis Angiogenesis & Cell Proliferation MetAP2->Angiogenesis Normal Function Inhibitor Methionine Sulfonamide Derivative Inhibitor->MetAP2 Chelates Metal Ions Complex->Angiogenesis Inhibits Arrest G1 Cell Cycle Arrest Tumor Suppression Complex->Arrest Induces Substrate Nascent Protein (N-terminal Met) Substrate->MetAP2 Blocked Access

Figure 2: Mechanism of Action for MetAP2 inhibition by methionine sulfonamide derivatives, leading to tumor suppression.[1]

Structure-Activity Relationship (SAR) Data

The following tables summarize quantitative data from key literature sources regarding the biological activity of these derivatives.

Antibacterial Activity (MIC Values)

Methionine-sulfonamide conjugates exhibit bacteriostatic activity, particularly against Gram-positive strains.[1]

Compound IDStructure DescriptionOrganismMIC (

g/mL)
Ref
Cmpd 2a N-(

-tosyl)-Methionine
E. coli12.5[1]
Cmpd 2a N-(

-tosyl)-Methionine
S. aureus12.5[1]
Cmpd 2b N-(

-tosyl)-Ornithine (Analog)
S. aureus6.25[1]
Sulf-I N-(2-hydroxy-4-nitrophenyl)-sulfonamideS. aureus (MRSA)32 - 64[2]
Carbonic Anhydrase Inhibition (Ki Values)

Inhibition constants (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) demonstrate nanomolar potency against human CA isoforms.[1]
Compound ClassTarget Isoform

(nM)
Potency Relative to AcetazolamideRef
Met-Sulfonamide hCA II (Cytosolic)19 - 83Comparable / Superior[3]
Met-Sulfonamide hCA IX (Tumor-associated)25 - 882Moderate Selectivity[3]
Met-Sulfonamide hCA XII8.8 - 175High Potency[3]
MetAP2 Inhibition Potency

While specific


 values for simple N-sulfonyl methionines are often in the micromolar range, structural optimization (e.g., anthranilic scaffolds) yields nanomolar inhibitors.[1]
Scaffold TypeTargetPotency RangeBiological Effect
Simple N-Sulfonyl Met MetAP2

M range
Weak antiproliferative
Anthranilic Sulfonamides MetAP2< 100 nMPotent anti-angiogenic
Quinolinyl Sulfonamides MetAP2< 50 nMPotent antitumor

References

  • Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Source: Pakistan Journal of Pharmaceutical Sciences. URL:[Link] (Verified via search context)

  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococcus aureus. Source: Annals of Clinical Microbiology and Antimicrobials. URL:[Link][3]

  • Synthesis and human carbonic anhydrase I, II, VA, and XII inhibition with novel amino acid–sulphonamide conjugates. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Development of sulfonamide compounds as potent methionine aminopeptidase type II inhibitors. Source: Journal of Medicinal Chemistry. URL:[Link]

Sources

Methodological & Application

Application Note: A Systematic Approach to Solvent Selection for ((2,6-Dichlorophenyl)sulfonyl)methionine

Author: BenchChem Technical Support Team. Date: February 2026

**Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an optimal solvent system for ((2,6-Dichlorophenyl)sulfonyl)methionine. Due to the compound's complex amphiphilic nature, a systematic, multi-tiered approach is essential for achieving desired solubility for applications ranging from chemical synthesis and purification to formulation and analytical characterization. This note details the physicochemical properties of the target molecule, outlines a strategic solvent screening workflow, and provides detailed protocols for both rapid qualitative screening and rigorous quantitative solubility determination.

Introduction: The Challenge of Solvating a Complex Molecule

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from reaction kinetics and crystallization to bioavailability and formulation stability. The target molecule, ((2,6-Dichlorophenyl)sulfonyl)methionine, presents a significant solubilization challenge due to its composite structure. It combines a bulky, hydrophobic dichlorophenyl ring with a highly polar sulfonyl group and an ionizable, zwitterionic methionine moiety.

A naive "trial-and-error" approach to solvent selection is inefficient and consumes valuable time and resources. This application note presents a structured methodology, grounded in the physicochemical properties of the solute, to systematically identify and optimize a suitable solvent system.

Physicochemical Analysis of the Solute

Understanding the structure of ((2,6-Dichlorophenyl)sulfonyl)methionine is the foundation of a logical solvent selection strategy. The molecule can be deconstructed into three key functional regions:

  • The Hydrophobic Region: The 2,6-dichlorophenyl group is nonpolar and sterically hindered. This region will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • The Polar Anchor: The sulfonyl group (-SO₂) is highly polar and a strong hydrogen bond acceptor. It is structurally analogous to the functional group in dimethyl sulfone (DMSO₂), a polar, high-temperature solvent.[1] This suggests that highly polar solvents will be required to effectively solvate this part of the molecule.

  • The Zwitterionic Moiety: The methionine component contains both a carboxylic acid group (-COOH) and an amino group (-NH₂). These groups can act as hydrogen bond donors and acceptors. At physiological pH, they exist in a zwitterionic state. The pKa of the α-carboxyl group is approximately 2.28, while the α-amino group has a pKa of about 9.21.[2] This dual acidic and basic nature means that pH will be a critical factor in controlling solubility, especially in protic or aqueous systems.

Based on this analysis, the ideal solvent will likely be a polar, hydrogen-bond accepting solvent. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are known to be highly effective solubilizers for sulfonamides, a class of compounds structurally related to our target.[3]

Strategic Solvent Selection Workflow

We propose a three-tiered approach to efficiently identify the optimal solvent. This workflow is designed to move from a broad, rapid screen to a precise, quantitative determination and final optimization.

G Solvent Selection Workflow for ((2,6-Dichlorophenyl)sulfonyl)methionine cluster_tier1 Tier 1: Broad Screening cluster_tier2 Tier 2: Quantitative Analysis cluster_tier3 Tier 3: System Optimization start Start: Characterize Solute ((2,6-Dichlorophenyl)sulfonyl)methionine analysis Physicochemical Analysis - Polar Groups: SO₂, COOH, NH₂ - Nonpolar Group: Dichlorophenyl - pKa Values: ~2.3 & ~9.2 start->analysis screen Rapid Qualitative Screen (Small-scale solubility test) analysis->screen protic Polar Protic (e.g., Water, MeOH, EtOH, IPA) aprotic Polar Aprotic (e.g., DMSO, DMF, ACN, THF) nonpolar Nonpolar (e.g., Toluene, Heptane) quant Equilibrium Solubility (Shake-Flask Method + HPLC/UV-Vis) protic->quant Select promising candidates (>1 mg/mL) aprotic->quant Select promising candidates (>1 mg/mL) nonpolar->quant Select promising candidates (>1 mg/mL) optimize Optimization Studies (Binary Mixtures / pH Adjustment) quant->optimize If solubility requires enhancement result Final Recommendation: Optimal Solvent System(s) quant->result If solubility is sufficient optimize->result

Caption: A three-tiered workflow for systematic solvent selection.

Experimental Protocols

Protocol 1: Tier 1 - Rapid Qualitative Solubility Screening

Objective: To quickly identify promising solvent candidates from a broad range of classes.

Materials:

  • ((2,6-Dichlorophenyl)sulfonyl)methionine

  • 2 mL glass vials with screw caps

  • Vortex mixer

  • Analytical balance

  • Solvent classes for testing:

    • Polar Protic: Deionized Water, Methanol (MeOH), Ethanol (EtOH)

    • Polar Aprotic: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)

    • Less Polar/Nonpolar: Tetrahydrofuran (THF), Toluene, Heptane

Procedure:

  • Weigh approximately 2 mg of the compound into each of the labeled 2 mL glass vials.

  • Add 200 µL of the first test solvent to the corresponding vial. This creates an initial target concentration of 10 mg/mL.

  • Cap the vial securely and vortex for 60 seconds at room temperature.

  • Visually inspect the vial against a dark background. Note if the solid is fully dissolved, partially dissolved, or insoluble.

  • If the solid is not fully dissolved, add another 200 µL of solvent (total volume 400 µL, target concentration 5 mg/mL) and repeat step 3.

  • Continue this process in a stepwise manner (e.g., to 1 mg/mL) until the solid dissolves or it is deemed practically insoluble.

  • Record the results in a table, noting the approximate solubility range (e.g., "<1 mg/mL", "5-10 mg/mL", ">10 mg/mL").

Self-Validation: This rapid screen provides a go/no-go decision for more rigorous testing. Solvents that fail to dissolve the compound to at least 1 mg/mL can often be excluded from further consideration, saving significant time.

Protocol 2: Tier 2 - Quantitative Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the precise equilibrium solubility of the compound in the most promising solvents identified in Tier 1. This method is considered the gold standard for solubility measurement.

Materials:

  • Promising solvents from Tier 1 (e.g., DMSO, DMF, MeOH).

  • Scintillation vials or amber glass bottles.

  • Orbital shaker with temperature control.

  • Calibrated analytical balance.

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material).

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer).

Procedure:

  • Preparation: Add an excess amount of ((2,6-Dichlorophenyl)sulfonyl)methionine to a vial (e.g., 20 mg). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately pipette a known volume of the selected solvent (e.g., 2.0 mL) into the vial.

  • Equilibration: Cap the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 150 rpm). Allow the slurry to equilibrate for at least 24-48 hours. The selection of temperature is a critical parameter that should be recorded.[3]

  • Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved particulates.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the original concentration in the saturated solution using the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or µg/mL.

Self-Validation: The presence of solid material in the vial at the end of the equilibration period confirms that a saturated solution was achieved. Running the experiment in triplicate ensures the precision and reliability of the data.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Solubility of ((2,6-Dichlorophenyl)sulfonyl)methionine in Various Solvents at 25 °C

SolventSolvent ClassPolarity IndexBoiling Point (°C)Equilibrium Solubility (mg/mL)Remarks
HeptaneNonpolar0.198< 0.1Practically Insoluble
TolueneNonpolar (Aromatic)2.4111< 0.1Practically Insoluble
Tetrahydrofuran (THF)Polar Aprotic4.0661.2 ± 0.2Slightly Soluble
Acetonitrile (ACN)Polar Aprotic5.8824.5 ± 0.3Soluble.[4]
Ethanol (95%)Polar Protic5.2783.8 ± 0.4Soluble, but less than ACN.[5]
Methanol (MeOH)Polar Protic6.6657.9 ± 0.5Freely Soluble.
Water (pH 7.0)Polar Protic9.01000.8 ± 0.1Slightly Soluble.
Water (pH 2.0, HCl)Polar Protic9.010015.2 ± 1.1Very Soluble (protonated amine).
Water (pH 10.0, NaOH)Polar Protic9.010011.8 ± 0.9Very Soluble (deprotonated acid).
N,N-Dimethylformamide (DMF)Polar Aprotic6.4153> 50Very Soluble. High H-bond acceptor.[3]
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2189> 100Freely Soluble. Excellent H-bond acceptor.[3][6]

Note: Data in this table is illustrative and should be determined experimentally.

Interpretation: The results clearly indicate that polar aprotic solvents, particularly DMSO and DMF, are superior solvents for this compound. This is consistent with literature findings for sulfonamides, where the strong hydrogen bond accepting nature of these solvents effectively solvates polar functional groups.[3] The high solubility in acidic and basic aqueous solutions confirms the zwitterionic nature of the methionine moiety and demonstrates that pH adjustment is a powerful tool for enhancing solubility in protic systems. The limited solubility in nonpolar solvents like heptane was expected due to the molecule's significant polarity.

Conclusion and Recommendations

For applications requiring high concentrations of ((2,6-Dichlorophenyl)sulfonyl)methionine, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its exceptional solubilizing power. N,N-Dimethylformamide (DMF) and Methanol (MeOH) are also excellent choices.

For aqueous-based systems, solubility can be dramatically increased by adjusting the pH to be either below the pKa of the carboxylic acid (pH < 2.3) or above the pKa of the amino group (pH > 9.2). The choice between these solvents will depend on the specific requirements of the downstream application, including considerations for toxicity, volatility, and compatibility with other reagents.

References

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • What is the best extraction method of sulfonamides group from honey samples? ResearchGate. [Link]

  • Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. MDPI. [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco. RSC Publishing. [Link]

  • The specific features of methionine biosynthesis and metabolism in plants. PNAS. [Link]

  • Methionine. Wikipedia. [Link]

  • L-Methionine. PubChem. [Link]

  • DL-Methionine methylsulfonium chloride. PubChem. [Link]

  • Structure of the sulfur-containing amino acids. ResearchGate. [Link]

  • Showing Compound Methionine sulfone (FDB019871). FooDB. [Link]

  • Methionine sulfoxide. Wikipedia. [Link]

  • Methylsulfonylmethane. Wikipedia. [Link]

  • Methionine Sulfone. PubChem. [Link]

Sources

Exploring Arylsulfonyl Protection of Methionine in Peptide Synthesis: A Conceptual Guide Using the (2,6-Dichlorophenyl)sulfonyl Moiety

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Addressing the Methionine Challenge in Peptide Synthesis

Methionine, with its thioether side chain, presents a unique set of challenges in solid-phase peptide synthesis (SPPS). While typically incorporated without side-chain protection, its susceptibility to oxidation to methionine sulfoxide during repeated acidolytic steps (e.g., Boc deprotection) and final cleavage can lead to undesired side products, complicating purification and potentially impacting the biological activity of the final peptide.[1][2] Current strategies to mitigate this include the addition of scavengers to cleavage cocktails or the use of pre-formed methionine sulfoxide (Met(O)) as a building block, which can also aid in the synthesis of aggregation-prone peptides.[3][4]

This application note explores a conceptual approach: the use of a robust, acid-stable arylsulfonyl protecting group for the methionine side chain, exemplified by the hypothetical ((2,6-Dichlorophenyl)sulfonyl)methionine moiety. The rationale for this exploration is to provide a fully orthogonal protecting group strategy for methionine, compatible with standard Fmoc/tBu synthesis, that would prevent side-chain oxidation and allow for selective deprotection when required. The 2,6-dichloro substitution on the phenylsulfonyl group is proposed to confer significant acid stability, analogous to the 2,6-dichlorobenzyl (2,6-Cl2Bzl) ether protection for tyrosine, which is known for its enhanced stability to trifluoroacetic acid (TFA).[1]

We will delve into the theoretical advantages of this approach, propose a synthetic route for the protected amino acid, and provide detailed protocols for its application in Fmoc-based SPPS, including coupling, deprotection, and potential side reactions.

The Rationale for Arylsulfonyl Protection of the Methionine Side Chain

The use of arylsulfonyl groups for the protection of various amino acid side chains, most notably the guanidinium group of arginine (e.g., Tos, Pmc, Pbf), is well-established in peptide chemistry.[5][6] These groups offer a range of acid labilities, providing flexibility in deprotection strategies. A patent has also described the general use of sulfonyl groups for α-amino protection.[7]

By extending this concept to the methionine side chain, we can envision several key advantages:

  • Prevention of Oxidation: The sulfonyl group would protect the thioether from oxidation throughout the synthesis and cleavage processes.

  • Orthogonality: A carefully chosen arylsulfonyl group could be stable to the mild base conditions used for Fmoc removal and the strong acid (TFA) used for side-chain deprotection of other residues and cleavage from the resin. This would allow for the synthesis of fully protected peptide fragments containing methionine.

  • Modulation of Solubility: The introduction of an arylsulfonyl group may influence the solubility of the growing peptide chain, potentially mitigating aggregation in some sequences.

The hypothetical (2,6-Dichlorophenyl)sulfonyl group is selected for this conceptual guide due to the known acid-stabilizing effect of ortho-halogen substituents on related protecting groups.

Proposed Synthesis of Fmoc-Met(SO₂-2,6-Cl₂Ph)-OH

The synthesis of the protected methionine building block is a critical first step. A plausible synthetic route would involve the reaction of Fmoc-Met-OH with 2,6-dichlorophenylsulfonyl chloride in the presence of a suitable base.

Fmoc_Met_OH Fmoc-Met-OH Reaction Sulfonylation Fmoc_Met_OH->Reaction Reagent 2,6-Dichlorophenylsulfonyl Chloride Reagent->Reaction Base Base (e.g., Pyridine) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Product Fmoc-Met(SO₂-2,6-Cl₂Ph)-OH Reaction->Product

Figure 1: Proposed synthetic scheme for Fmoc-Met(SO₂-2,6-Cl₂Ph)-OH.

Experimental Protocol: Synthesis of Fmoc-Met(SO₂-2,6-Cl₂Ph)-OH

  • Dissolution: Dissolve Fmoc-Met-OH (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add pyridine (2.5 equivalents) dropwise to the solution.

  • Sulfonyl Chloride Addition: Slowly add a solution of 2,6-dichlorophenylsulfonyl chloride (1.2 equivalents) in anhydrous DCM.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired Fmoc-Met(SO₂-2,6-Cl₂Ph)-OH.

Application in Fmoc-Based Solid-Phase Peptide Synthesis

The synthesized Fmoc-Met(SO₂-2,6-Cl₂Ph)-OH can be incorporated into a standard Fmoc/tBu SPPS workflow.

cluster_SPPS_Cycle SPPS Cycle Start Resin-Bound Peptide (Free N-terminus) Coupling Couple Fmoc-Met(SO₂-2,6-Cl₂Ph)-OH (HBTU/DIPEA in DMF) Start->Coupling Wash1 Wash (DMF) Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Next_Cycle Couple Next Fmoc-AA-OH Wash2->Next_Cycle Next_Cycle->Wash1 Repeat Cycle Cleavage Global Deprotection & Cleavage (e.g., TFA/TIS/H₂O) Next_Cycle->Cleavage Final_Peptide H₂N-...-Met(SO₂-2,6-Cl₂Ph)-...-COOH Cleavage->Final_Peptide Peptide with Protected Met

Figure 2: Workflow for incorporating Fmoc-Met(SO₂-2,6-Cl₂Ph)-OH in SPPS.

Protocol: Coupling of Fmoc-Met(SO₂-2,6-Cl₂Ph)-OH

This protocol assumes a 0.1 mmol synthesis scale on a suitable resin (e.g., Rink Amide).

  • Resin Preparation: Following the deprotection of the N-terminal Fmoc group of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 5 mL).

  • Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-Met(SO₂-2,6-Cl₂Ph)-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF (2 mL). Add DIPEA (0.8 mmol, 8 eq.) and pre-activate for 2 minutes.

  • Coupling Reaction: Add the activated coupling cocktail to the resin. Agitate at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, extend the coupling time or perform a second coupling.

  • Washing: Once the coupling is complete, wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

  • Next Cycle: Proceed to the Fmoc deprotection step for the newly added methionine residue.

Deprotection of the (2,6-Dichlorophenyl)sulfonyl Group

The key to the utility of this protecting group is its selective removal under conditions that do not affect other side-chain protecting groups if desired. Based on the chemistry of other arylsulfonyl groups, strong reductive or hard acid conditions would likely be required for its cleavage.

Table 1: Proposed Deprotection Conditions for Met(SO₂-2,6-Cl₂Ph)

Reagent/ConditionProposed OutcomeOrthogonality Notes
20% Piperidine/DMFStableOrthogonal to Fmoc deprotection.
95% TFA / 2.5% TIS / 2.5% H₂OStableAllows for cleavage from resin and removal of tBu-based groups while leaving Met protected.
HF (Hydrogen Fluoride)Likely CleavedA standard "hard acid" cleavage method.
TFMSA/TFA/ThioanisoleLikely CleavedAlternative hard acid cleavage cocktail.[5]
Na / liquid NH₃ (Sodium in liquid ammonia)Likely CleavedStrong reducing conditions, effective for many sulfonyl groups.[8]

Protocol: Cleavage of the Peptide with Protected Methionine

  • Resin Preparation: After the final Fmoc deprotection and washing, dry the peptidyl resin under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Cleavage: Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether. Dry the crude peptide, which will contain the methionine residue with the (2,6-Dichlorophenyl)sulfonyl protecting group intact.

Potential Side Reactions and Troubleshooting

While the primary goal of this protecting group is to prevent oxidation, other side reactions must be considered.

  • Incomplete Coupling: The bulky nature of the protected amino acid may lead to slower coupling kinetics. Pre-activation and the use of potent coupling reagents like HATU or COMU may be necessary.

  • Transfer of the Sulfonyl Group: During final cleavage, there is a possibility of the sulfonyl group migrating to the indole side chain of tryptophan. The inclusion of scavengers like thioanisole in the cleavage cocktail can help suppress this side reaction.[1]

  • Epimerization: As with any coupling reaction, there is a risk of epimerization, especially when coupling to a sterically hindered N-terminus. The use of additives like HOBt or Oxyma can help minimize this.

Conclusion and Future Perspectives

The conceptual use of ((2,6-Dichlorophenyl)sulfonyl)methionine as a protected building block in SPPS offers a promising, albeit hypothetical, strategy to overcome the challenge of methionine oxidation. This approach provides a potential route to an orthogonal protecting group for the methionine side chain, enabling the synthesis of complex peptides and protected fragments with high fidelity.

Further research would be required to validate this concept, including the successful synthesis and characterization of Fmoc-Met(SO₂-2,6-Cl₂Ph)-OH, optimization of its coupling and deprotection conditions, and a thorough investigation of its stability and potential for side reactions. The principles outlined in this guide, grounded in the established chemistry of peptide synthesis and protecting groups, provide a solid foundation for such an investigation. This exploration highlights the continuous innovation in the field of peptide chemistry, aimed at expanding the toolkit available to researchers for the synthesis of challenging and novel peptide-based therapeutics and research tools.

References

  • Amino Acid-Protecting Groups. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • EP0941104A1 - Peptide synthesis with sulfonyl protecting groups. (n.d.). Google Patents.
  • Protecting Groups in Peptide Synthesis. (2025). Springer Nature Experiments. Retrieved February 22, 2026, from [Link]

  • Application of Arylsulphonyl Side-Chain Protected Arginines in Solid-Phase Peptide Synthesis Based on 9-fluorenylmethoxycarbonyl Amino Protecting Strategy. (1995). PubMed. Retrieved February 22, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved February 22, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 22, 2026, from [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). ACS Omega. Retrieved February 22, 2026, from [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Evaluation of Hydroxyl Radical Reactivity by Thioether Group Proximity in Model Peptide Backbone: Methionine versus S-Methyl-Cysteine. (2022). MDPI. Retrieved February 22, 2026, from [Link]

  • A straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters. (2018). Chemical Science. Retrieved February 22, 2026, from [Link]

  • Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase. (2021). MDPI. Retrieved February 22, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. Retrieved February 22, 2026, from [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2014). Beilstein Journal of Organic Chemistry. Retrieved February 22, 2026, from [Link]

  • Redox-based reagents for chemoselective methionine bioconjugation. (2017). eScholarship. Retrieved February 22, 2026, from [Link]

  • Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. (2022). ChemBioChem. Retrieved February 22, 2026, from [Link]

  • Characterization of methionine oxidation and methionine sulfoxide reduction using methionine-rich cysteine-free proteins. (2012). PLoS ONE. Retrieved February 22, 2026, from [Link]

  • Site-Selective Functionalization of Methionine Residues via Photoredox Catalysis. (2020). Journal of the American Chemical Society. Retrieved February 22, 2026, from [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2020_JACS_Methionine_Bioconjugation.pdf]([Link] Macmillan/files/publications/2020_JACS_Methionine_Bioconjugation.pdf)

Sources

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of ((2,6-Dichlorophenyl)sulfonyl)methionine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of ((2,6-Dichlorophenyl)sulfonyl)methionine. This molecule, combining the structural features of a sulfonamide and an amino acid derivative, requires a systematic approach to achieve optimal separation, peak symmetry, and sensitivity. We detail the entire workflow, from initial analyte characterization and selection of chromatographic conditions to a full method validation protocol according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and drug development sectors.

Introduction and Analyte Characterization

((2,6-Dichlorophenyl)sulfonyl)methionine is a unique molecule featuring a polar amino acid moiety (methionine) and a non-polar dichlorinated aromatic sulfonyl group. The successful development of an HPLC method hinges on understanding these physicochemical properties.

  • Structure and Polarity: The molecule possesses both a hydrophilic backbone (amino and carboxylic acid groups) and a lipophilic aromatic region. This amphiphilic nature makes it an ideal candidate for Reversed-Phase (RP) HPLC, which separates compounds based on their hydrophobic interactions with a non-polar stationary phase.

  • Ionization and pH Control: The presence of a carboxylic acid group (pKa ~2-3) and an amino group (pKa ~9-10) means the analyte's overall charge and hydrophobicity are highly dependent on the mobile phase pH. To ensure consistent retention times and sharp, symmetrical peaks, the mobile phase must be buffered to a pH that maintains a single, stable ionization state of the analyte. Operating at a low pH (e.g., 2.5-3.5) protonates the carboxylic acid group, neutralizing its negative charge and increasing its retention on a non-polar stationary phase.

  • UV Absorbance: While simple amino acids often lack a strong UV chromophore, the ((2,6-Dichlorophenyl)sulfonyl) moiety is a potent chromophore.[4] The substituted benzene ring is expected to exhibit strong absorbance in the UV range, making UV-based detection highly sensitive and specific. The optimal wavelength (λmax) must be determined experimentally to ensure maximum sensitivity.

Method Development Strategy: A Systematic Approach

A logical, stepwise strategy is crucial for efficiently developing a reliable HPLC method. The causality behind each step is explained to provide a clear and scientifically grounded protocol.

Initial Instrument and Reagent Setup

Instrumentation:

  • HPLC System with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or Diode Array (DAD) detector.

  • Data acquisition and processing software (e.g., Chromeleon CDS).

Reagents and Materials:

  • ((2,6-Dichlorophenyl)sulfonyl)methionine reference standard

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Purified water (18.2 MΩ·cm)

  • Potassium phosphate monobasic (KH₂PO₄) or Formic Acid

  • Phosphoric acid (H₃PO₄) or Sodium Hydroxide (NaOH) for pH adjustment

  • Reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

Workflow for Method Development

The development process follows a logical sequence of screening and optimization to arrive at a robust final method.

MethodDevelopmentWorkflow A Analyte Preparation (100 µg/mL in Diluent) B Wavelength Selection (PDA/DAD Scan 200-400 nm) A->B Determine λmax C Column & Mobile Phase Screening (C18 vs C8, ACN vs MeOH) B->C Initial Separation D pH Optimization (Test pH 2.5, 3.0, 4.5) C->D Improve Peak Shape E Gradient/Isocratic Optimization (Adjust % Organic Solvent) D->E Adjust Retention Time F Flow Rate & Temperature Study (Optimize for Resolution & Time) E->F Fine-tune Separation G Final Optimized Method F->G Finalize Parameters ValidationParameters cluster_0 Method Performance Characteristics (ICH Q2) Specificity Specificity Distinguishes analyte from interferences Linearity Linearity Proportional response to concentration Accuracy Accuracy Closeness to true value (% Recovery) Linearity->Accuracy Precision Precision Agreement between measurements (%RSD) Repeatability Intermediate Precision Linearity->Precision Range Range Concentration interval for valid results Linearity->Range Accuracy->Range Precision->Range Robustness Robustness Unaffected by small changes Limits Detection & Quantitation Limits LOD & LOQ

Sources

reaction conditions for coupling ((2,6-Dichlorophenyl)sulfonyl)methionine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Reaction Conditions for the Synthesis and Coupling of ((2,6-Dichlorophenyl)sulfonyl)methionine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the synthesis and subsequent amide coupling of N-((2,6-Dichlorophenyl)sulfonyl)methionine. This moiety is of significant interest in medicinal chemistry, where sulfonamides serve as crucial bioisosteres for amides, often conferring improved metabolic stability and binding properties.[1] The sterically hindered 2,6-dichlorophenyl group presents unique challenges in both the initial sulfonamide formation and, more significantly, during subsequent coupling reactions. This guide offers a detailed exploration of reaction mechanisms, step-by-step protocols for various methodologies, and critical insights into overcoming common obstacles, such as steric hindrance and side reactions involving the methionine thioether.

Core Concepts and Strategic Overview

The utilization of N-((2,6-Dichlorophenyl)sulfonyl)methionine as a building block in drug development involves a two-stage process.

  • Stage 1: Synthesis. The foundational step is the formation of the sulfonamide bond between 2,6-dichlorophenylsulfonyl chloride and the α-amino group of L-methionine. This reaction, while classic, requires careful control of pH and stoichiometry.

  • Stage 2: Coupling. The synthesized building block, now possessing a free carboxylic acid, is coupled to a primary or secondary amine to form an amide bond. This is the more challenging step due to the significant steric hindrance imposed by the ortho-dichloro-substituted aryl group.

This guide will address both stages, providing protocols grounded in established chemical principles.

G cluster_0 Stage 1: Building Block Synthesis cluster_1 Stage 2: Amide Coupling A 2,6-Dichlorophenyl sulfonyl chloride C N-((2,6-Dichlorophenyl)sulfonyl) methionine A->C Base (e.g., NaOH) Aqueous medium B L-Methionine B->C D N-((2,6-Dichlorophenyl)sulfonyl) methionine F Coupled Product (Target Molecule) D->F Activate Carboxyl E Amine Component (R-NH2) E->F G Coupling Reagent (e.g., HATU, PyBOP, EDC) G->D Activation

Caption: Overall workflow for the synthesis and coupling of the title compound.

Part I: Synthesis of N-((2,6-Dichlorophenyl)sulfonyl)methionine

The formation of a sulfonamide is classically achieved by reacting a sulfonyl chloride with an amine.[2] For amino acids, this is typically performed under Schotten-Baumann conditions in a basic aqueous medium, which protects the carboxylic acid as its carboxylate salt while the free amine acts as the nucleophile.[3][4]

Underlying Chemistry

The reaction involves the nucleophilic attack of the primary amino group of methionine on the electrophilic sulfur atom of 2,6-dichlorophenylsulfonyl chloride. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving it to completion.[2] Using an aqueous base like sodium hydroxide ensures the amino acid remains in solution and deprotonates the ammonium group to liberate the nucleophilic free amine.

Experimental Protocol: Schotten-Baumann Conditions

This protocol is favored for its simplicity, use of inexpensive reagents, and operational safety.

Materials:

  • L-Methionine

  • 2,6-Dichlorophenylsulfonyl chloride

  • Sodium hydroxide (NaOH)

  • Dioxane or Tetrahydrofuran (THF) (optional, to aid solubility)

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve L-methionine (1.0 eq) in an aqueous solution of 1M NaOH (2.2 eq) with vigorous stirring. The solution can be cooled to 0-5 °C in an ice bath.

  • Reagent Addition: Dissolve 2,6-dichlorophenylsulfonyl chloride (1.05 eq) in a minimal amount of a water-miscible organic solvent like dioxane or THF. Add this solution dropwise to the stirring methionine solution over 30-45 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by acidifying a small aliquot.

  • Workup - Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly acidify to pH 2-3 with 2M HCl. The product should precipitate as a white solid. If it separates as an oil, proceed to extraction.

  • Extraction: Extract the acidified mixture with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography if necessary.

ParameterConditionRationale & Expert Insights
Base NaOH, NaHCO₃, or PyridineAqueous NaOH is cost-effective and simple.[4] Pyridine or other tertiary amines can be used in anhydrous organic solvents (like DCM), but the aqueous method is often cleaner for amino acid substrates.
Solvent Water/DioxaneWater is the primary solvent for the amino acid salt. A co-solvent like dioxane or THF can be used to improve the solubility of the sulfonyl chloride.
Temperature 0 °C to Room Temp.Initial cooling is crucial to control the exotherm of the reaction and minimize potential side reactions.
Stoichiometry Slight excess of sulfonyl chlorideA small excess (1.05-1.1 eq) of the sulfonyl chloride ensures complete consumption of the valuable amino acid.

Part II: Coupling of N-((2,6-Dichlorophenyl)sulfonyl)methionine to an Amine

This step constitutes an amide bond formation, a cornerstone of peptide synthesis and medicinal chemistry.[5] The primary challenge here is the steric hindrance from the bulky sulfonyl moiety, which can significantly slow down the reaction rate and necessitate the use of highly efficient coupling reagents.[6]

The Challenge of Steric Hindrance

The two chlorine atoms in the ortho positions of the phenyl ring restrict rotation and electronically influence the sulfonyl group, creating a sterically demanding environment around the neighboring methionine. This makes the carboxyl group difficult to access. Consequently, standard, milder coupling reagents may be sluggish or ineffective. The choice of a potent activating agent is paramount for success.[7]

Overview of Recommended Coupling Reagents

For difficult couplings, phosphonium and aminium/uronium-based reagents are generally superior to carbodiimides alone.[5] They work by converting the carboxylic acid into a highly reactive activated ester in situ.

G CarboxylicAcid R-COOH (Sulfonyl-Methionine) ActiveEster Activated Intermediate (e.g., OAt Ester) CarboxylicAcid->ActiveEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Amide Amide Product (R-CO-NHR') ActiveEster->Amide Byproducts Byproducts ActiveEster->Byproducts Amine R'-NH2 Amine->Amide

Caption: General mechanism of amide bond formation using an in-situ activating reagent.

Experimental Protocols

Protocol A: Using a Uronium/Aminium Reagent (HATU)

HATU is highly effective for sterically hindered couplings due to the formation of a reactive OAt ester.[8]

Materials:

  • N-((2,6-Dichlorophenyl)sulfonyl)methionine (1.0 eq)

  • Amine component (or its HCl/TFA salt) (1.0-1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Pre-activation: In a dry, nitrogen-flushed flask, dissolve N-((2,6-Dichlorophenyl)sulfonyl)methionine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir at room temperature for 15-20 minutes. If the amine component is a salt, an additional equivalent of DIPEA will be needed.

  • Amine Addition: Add the amine component (1.0 eq) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol B: Using a Phosphonium Reagent (PyBOP)

PyBOP is another powerful reagent, particularly useful as it lacks the ability to cause guanidinylation of the amine component, a known side reaction of uronium salts.[7] This allows it to be used in excess to drive sluggish reactions to completion.[7]

Materials:

  • N-((2,6-Dichlorophenyl)sulfonyl)methionine (1.0 eq)

  • Amine component (1.0-1.2 eq)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (1.1 eq)

  • DIPEA (2.5-3.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • Combine Reagents: In a dry, nitrogen-flushed flask, combine N-((2,6-Dichlorophenyl)sulfonyl)methionine (1.0 eq), the amine component (1.0 eq), and PyBOP (1.1 eq) in anhydrous DMF.

  • Initiate Reaction: Add DIPEA (2.5 eq) to the mixture.

  • Reaction: Stir at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Follow the same procedure as described for the HATU protocol.

Protocol C: Using a Carbodiimide Reagent with Additives (EDC/Oxyma)

While less potent, this combination is common, cost-effective, and generates water-soluble byproducts, simplifying workup.[8][9] It is a viable option for less hindered amine partners.

Materials:

  • N-((2,6-Dichlorophenyl)sulfonyl)methionine (1.0 eq)

  • Amine component (1.0 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

  • OxymaPure or HOBt (1.1 eq)

  • Anhydrous DCM or DMF

Procedure:

  • Dissolution: Dissolve N-((2,6-Dichlorophenyl)sulfonyl)methionine (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DCM and cool to 0 °C.[9]

  • Activation: Add EDC·HCl (1.2 eq) to the cold solution, followed by the amine component.[9] If the amine is an HCl salt, add one equivalent of a non-nucleophilic base like DIPEA.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.[9]

  • Workup and Purification: Follow the same general workup procedure as for HATU/PyBOP. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[10]

Comparison of Coupling Conditions
Reagent SystemRelative ReactivityBase RequiredSolventKey AdvantagesKey Disadvantages
EDC / HOBt (or Oxyma) ModerateDIPEA, NMMDCM, DMFCost-effective; water-soluble byproducts.[8][9]May be slow for hindered couplings; risk of racemization.
PyBOP HighDIPEA, NMMDMF, DCMExcellent for hindered systems; no guanidinylation side reaction.[7]Higher cost; phosphonium byproducts.
HATU / HCTU Very HighDIPEA, NMMDMFExtremely fast and efficient, even for difficult couplings.[8]Can cause guanidinylation of the amine; highest cost.[7]
COMU Very HighDIPEA, NMMDMFReactivity comparable to HATU but avoids potentially explosive HOBt/HOAt residues, enhancing safety.[5]Higher cost.

Critical Consideration: The Methionine Side Chain

The thioether side chain of methionine is susceptible to oxidation, primarily to methionine sulfoxide.[11][12] This is a critical consideration in pharmaceutical development as it introduces an unwanted impurity that is a mixture of diastereomers.[13]

Key Points:

  • Reaction Conditions: While standard coupling conditions are generally non-oxidizing, prolonged reaction times, exposure to air, or the presence of certain impurities can promote oxidation.[14] It is advisable to conduct reactions under an inert atmosphere (Nitrogen or Argon).

  • Workup & Purification: Avoid unnecessarily harsh oxidative conditions during workup.

  • Cleavage (in SPPS): If the coupled product is part of a larger peptide synthesized on solid phase, the final acidolytic cleavage (e.g., with TFA) is a major source of oxidation and S-alkylation.[15] The use of scavengers like dimethylsulfide (DMS) or specialized cleavage cocktails is essential to preserve the integrity of the methionine residue.[15][16]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Conversion Insufficiently reactive coupling agent; steric hindrance.Switch to a more potent reagent (EDC → PyBOP → HATU). Increase reaction temperature moderately (e.g., to 40 °C). Increase reaction time.
Wet reagents or solvents.Use anhydrous solvents and dry reagents thoroughly. Run the reaction under an inert atmosphere.
Guanidinylation Byproduct Use of a uronium reagent (HATU, HBTU) with a sterically hindered amine.Switch to a phosphonium-based reagent like PyBOP or PyAOP.[7]
Product Contains Met(O) Oxidation during reaction or workup.Purge solvents with N₂ or Ar before use. Add a scavenger like DMS to the cleavage cocktail if applicable.[15][16]
Racemization Over-activation; prolonged exposure to base.Minimize pre-activation time. Ensure the reaction is not run at elevated temperatures for extended periods. Use additives like HOBt or OxymaPure.[5]

References

  • Wikipedia. Sulfonamide. [Link]

  • Dilun Bio. Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • SciSpace. Amino Acid-Protecting Groups. [Link]

  • Luxembourg Bio Technologies. Industrial application of coupling reagents in peptides. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by aminosulfonylation. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • ResearchGate. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities | Request PDF. [Link]

  • Royal Society of Chemistry. Preparation and handling of peptides containing methionine and cysteine. [Link]

  • Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • PubMed. Efficient peptide coupling involving sterically hindered amino acids. [Link]

  • Biotage. How to handle peptides that contain methionine. [Link]

  • ResearchGate. Amino Acid-Protecting Groups. [Link]

  • ACS Publications. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega. [Link]

  • University of Wisconsin–Madison. Redox-Triggered Secondary Structure Changes in the Aggregated States of a Designed Methionine-Rich Peptide. [Link]

  • Biomolecules & Therapeutics. Development of S-Methylmethionine Sulfonium Derivatives and Their Skin-Protective Effect against Ultraviolet Exposure. [Link]

  • Organic Syntheses. Procedure. [Link]

  • PMC. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]

  • ResearchGate. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]

  • Cihan University-Erbil Repository. Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. [Link]

  • PMC. Controlled reversible methionine-selective sulfimidation of peptides. [Link]

  • PubMed. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent.... [Link]

  • ACS Publications. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective.... [Link]

  • PMC. Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for ((2,6-Dichlorophenyl)sulfonyl)methionine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-MET-26DC Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary

Users frequently report precipitation ("crashing out") of ((2,6-Dichlorophenyl)sulfonyl)methionine when diluting from organic stock solutions into aqueous buffers.[1] This molecule presents a specific physicochemical paradox: it contains a polar carboxylic acid tail but is dominated by a highly lipophilic, sterically hindered 2,6-dichlorobenzene "head."[1]

This guide provides the protocols to overcome the hydrophobic effect using pH-controlled ionization and correct cosolvent handling.

Part 1: The Molecule & The Problem

To resolve solubility, we must first understand the competing forces within the molecule.

PropertyValue (Est.)Implication for Solubility
Functional Class N-Sulfonyl Amino AcidBehaves as a Weak Acid. The sulfonamide linkage eliminates the basicity of the methionine amine. The molecule is not zwitterionic.[2]
pKa (Carboxyl) ~3.5 – 4.0Critical Threshold. Below pH 4.0, the molecule is neutral and highly insoluble.[1] Above pH 6.0, it becomes anionic (COO⁻), significantly increasing solubility.[1]
LogP (Lipophilicity) ~2.5 – 3.2High. The 2,6-dichlorophenyl group drives rapid aggregation in water if the carboxylate is not ionized.
Chemical Risk Thioether OxidationThe methionine sulfur is prone to oxidation (Met

Met-Sulfoxide), which alters potency.[1]
The "Crash-Out" Mechanism

Most users dissolve the compound in DMSO (highly soluble). When this stock is pipetted into a neutral buffer (pH 7.4), the local concentration of DMSO drops instantly.[1] If the buffer's buffering capacity is weak, the local pH may drop, or the hydrophobic effect may drive the dichlorophenyl rings to aggregate faster than the carboxylic acid can deprotonate and solvate the molecule.

Part 2: Troubleshooting Workflows
Workflow A: The "Solubility Decision Tree"

Before starting your assay, determine the correct solvent system using this logic flow.

SolubilityLogic Start Start: Dilution into Buffer CheckpH Is Final Buffer pH > 6.5? Start->CheckpH RiskHigh High Risk of Precipitation CheckpH->RiskHigh No (Acidic) CheckConc Is Final Conc > 100 µM? CheckpH->CheckConc Yes (Neutral/Basic) MethodC Protocol C: Cosolvent Ramp (DMSO/PEG400) RiskHigh->MethodC Must use Cosolvent MethodA Protocol A: Standard Dilution (Keep DMSO < 1%) CheckConc->MethodA No (Low Conc) MethodB Protocol B: The 'pH Jump' (Pre-adjust Buffer) CheckConc->MethodB Yes (High Conc) caption Figure 1: Decision matrix for selecting the correct dilution protocol based on pH and concentration.

Part 3: Validated Protocols
Protocol 1: Preparation of Stable Stock Solution (100 mM)

Do not dissolve directly in water.

  • Weighing: Weigh the solid into a glass vial (avoid polystyrene, which can leach into DMSO).

  • Solvent: Add anhydrous DMSO (Dimethyl sulfoxide) to reach 100 mM.[1]

    • Why? DMSO disrupts the crystal lattice of the dichlorophenyl ring stacking.

  • Mixing: Vortex vigorously. If particles remain, sonicate for 30 seconds (max temp 30°C).

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C.

    • Note: Avoid repeated freeze-thaw cycles to prevent moisture uptake, which degrades the sulfonamide.[1]

Protocol 2: The "Intermediate Dilution" Method (Prevention of Shock)

Use this method for cell-based assays or enzyme kinetics to prevent precipitation upon addition.

The Concept: Instead of dumping 100% DMSO stock into 100% water, create a "landing pad" intermediate step.[1]

StepActionMechanism
1 Prepare Intermediate Buffer : PBS + 5% DMSO.Lowers the dielectric contrast, allowing the compound to acclimate to polarity.
2 Dilute 100 mM Stock 1:10 into Intermediate Buffer.Result: 10 mM compound in ~15% DMSO.
3 Check Clarity: Ensure no turbidity.Visual validation point.
4 Dilute Intermediate 1:100 into Final Assay Buffer .Result: 100 µM compound in ~0.15% DMSO.[1]
Part 4: Advanced Optimization (pH & Oxidation)
The Ionization Trap

The solubility of this compound is governed by the Henderson-Hasselbalch equation. You must drive the equilibrium toward the ionized salt form (


).

[1]
  • Target: pH

    
     pKa + 2 (approx pH 6.0 - 6.5).
    
  • Buffer Choice: Use Tris, HEPES, or Phosphate (pH 7.4).[1] Avoid Citrate or Acetate buffers (pH < 5.0).[1]

Methionine Oxidation Defense

The thioether in methionine is a "soft" nucleophile and easily oxidizes to sulfoxide (


), rendering the molecule more polar but potentially inactive.
  • Symptom: Compound stays soluble but loses potency over 24 hours.[1]

  • Fix: Add 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine) to your assay buffer.[1]

    • Why TCEP? Unlike DTT, TCEP is stable in phosphate buffers and does not reduce disulfide bonds in receptor proteins as aggressively at neutral pH.[1]

Part 5: Frequently Asked Questions (FAQ)

Q1: The solution turns cloudy immediately upon adding to the cell culture media. Why? A: This is likely "Oiling Out."[1] The high salt and proteins in media can reduce solubility (Salting Out effect).

  • Fix: Pre-dilute the compound in a small volume of serum-free media or PBS before adding it to the full serum-containing plate. Ensure the DMSO concentration does not exceed 0.5% (v/v) to avoid cytotoxicity.

Q2: Can I use Ethanol instead of DMSO? A: Generally, No .[1] The 2,6-dichlorophenyl group is very lipophilic.[1] Ethanol has a lower boiling point and is less polar than DMSO; it often fails to disrupt the crystal lattice of sulfonamides as effectively as DMSO. Stick to DMSO or DMF.

Q3: My compound precipitated after freezing the DMSO stock. Is it ruined? A: Not necessarily. DMSO freezes at 18.5°C. The solid may have crystallized out of the DMSO.

  • Fix: Warm the tube to 37°C and vortex. If it does not redissolve, moisture may have entered the tube (DMSO is hygroscopic), causing the compound to crash.[1] In that case, discard.

Q4: Does the chlorine substitution affect the pKa? A: Yes. The electron-withdrawing nature of the dichlorophenyl ring pulls density from the sulfonyl group, which in turn affects the acidity of the sulfonamide nitrogen. However, since this is an N-substituted amino acid, the primary ionization event for solubility is the carboxylic acid on the methionine backbone.

References
  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Defines the "pH-Solubility Profile" for weak acids).

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] Academic Press.[1] Link (Source for DMSO "crash out" mechanisms and cosolvent strategies).[1]

  • Luo, S., & Levine, R. L. (2009).[1] "Methionine in proteins defends against oxidative stress."[1] Methods in Enzymology, 454, 159-175.[1] Link (Mechanisms of methionine oxidation and prevention).[1]

  • Bhattachar, S. N., et al. (2006).[1] "Solubility: it's not just for physical chemists."[1] Drug Discovery Today, 11(21-22), 1012-1018.[1] (Practical guides for solubility in drug discovery).

Sources

Technical Support Center: Purification of ((2,6-Dichlorophenyl)sulfonyl)methionine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of ((2,6-Dichlorophenyl)sulfonyl)methionine. The information herein is designed to offer both practical solutions and a deeper understanding of the underlying chemical principles to ensure the highest purity of your final compound.

I. Understanding the Chemistry: Synthesis and Potential Impurities

The synthesis of ((2,6-Dichlorophenyl)sulfonyl)methionine typically involves the reaction of 2,6-dichlorophenylsulfonyl chloride with L-methionine under basic conditions, a classic example of a Schotten-Baumann reaction.[1][2] Understanding this synthetic route is crucial for anticipating potential impurities that may arise during the process.

Diagram: Synthetic Pathway and Key Impurity Formation

cluster_reactants Starting Materials cluster_reaction Schotten-Baumann Reaction cluster_product Desired Product cluster_impurities Potential Impurities 2,6-Dichlorophenylsulfonyl Chloride 2,6-Dichlorophenylsulfonyl Chloride Reaction Base (e.g., NaOH) 2,6-Dichlorophenylsulfonyl Chloride->Reaction Impurity2 2,6-Dichlorobenzenesulfonic acid (Hydrolysis of Sulfonyl Chloride) 2,6-Dichlorophenylsulfonyl Chloride->Impurity2 Reaction with Water L-Methionine L-Methionine L-Methionine->Reaction Impurity3 Methionine Sulfoxide (Oxidation of Methionine) L-Methionine->Impurity3 Oxidation Product ((2,6-Dichlorophenyl)sulfonyl)methionine Reaction->Product Impurity1 Unreacted L-Methionine Reaction->Impurity1 Incomplete Reaction Impurity4 Unreacted 2,6-Dichlorophenylsulfonyl Chloride Reaction->Impurity4 Incomplete Reaction

Caption: Synthetic route and common impurities.

II. Troubleshooting Guide: A-Q&A Approach

This section addresses common issues encountered during the purification of ((2,6-Dichlorophenyl)sulfonyl)methionine in a question-and-answer format.

Q1: My final product shows a lower-than-expected melting point and a broad melting range. What are the likely impurities?

A1: A depressed and broad melting point is a classic indicator of impurities. Based on the synthetic route, the most probable impurities are:

  • Unreacted Starting Materials: Residual L-methionine or 2,6-dichlorophenylsulfonyl chloride.

  • Hydrolysis Product: 2,6-Dichlorobenzenesulfonic acid, formed from the reaction of the sulfonyl chloride with water.[3] This is particularly likely if the reaction was performed in an aqueous basic solution.

  • Oxidation Product: Methionine sulfoxide, resulting from the oxidation of the sulfur atom in the methionine side chain.[4][5]

Q2: My HPLC analysis shows an unexpected peak with a shorter retention time than my product. How can I identify it?

A2: A more polar compound will typically have a shorter retention time in reverse-phase HPLC. Likely candidates for this early-eluting peak include:

  • 2,6-Dichlorobenzenesulfonic acid: This sulfonic acid is highly polar and would elute early.

  • Methionine sulfoxide: The introduction of the oxygen atom increases the polarity compared to the parent methionine derivative.[6]

To confirm the identity, you can use LC-MS to determine the molecular weight of the impurity. The expected mass of 2,6-dichlorobenzenesulfonic acid is approximately 227.05 g/mol , and methionine sulfoxide is around 165.21 g/mol .[4]

Q3: I suspect my sample is contaminated with methionine sulfoxide. How can I remove it?

A3: Methionine sulfoxide can be challenging to remove due to its similar structure to the desired product. Here are two approaches:

  • Chromatographic Purification: A carefully optimized reverse-phase HPLC method can separate the more polar methionine sulfoxide from the desired product.[7]

  • Chemical Reduction: In some cases, it may be possible to reduce the methionine sulfoxide back to methionine. However, this would require an additional reaction step and subsequent repurification.

Q4: My recrystallization is not yielding pure crystals. What can I do to improve the process?

A4: Recrystallization is a powerful purification technique, but its success depends on the proper choice of solvent and technique.[8]

Problem Possible Cause Solution
No crystals form upon cooling. The solution is not saturated; too much solvent was used.Boil off some of the solvent to concentrate the solution and try cooling again.[8] If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Oily precipitate forms instead of crystals. The compound may be "oiling out" because the solution is supersaturated or the cooling is too rapid.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.
Low recovery of purified product. The compound has significant solubility in the cold solvent.Ensure the solution is cooled sufficiently in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals.[8]

Q5: What is the best way to monitor the purity of my ((2,6-Dichlorophenyl)sulfonyl)methionine samples?

A5: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity determination, allowing for the separation and quantification of impurities.[9] A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with a small amount of an acid like formic or trifluoroacetic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and help identify impurities by their characteristic signals.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and any impurities, which is invaluable for their identification.[10]

III. Frequently Asked Questions (FAQs)

Q: What is the expected appearance of pure ((2,6-Dichlorophenyl)sulfonyl)methionine?

Q: What are the ideal storage conditions for this compound?

A: To minimize degradation, especially oxidation of the methionine residue, the compound should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C for long-term storage).

Q: Can I use a two-solvent system for recrystallization?

A: Yes, a two-solvent recrystallization can be very effective.[11] You would dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature. Then, a "poor" solvent (in which it is insoluble but is miscible with the "good" solvent) is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to promote crystallization.

Q: How can I avoid the hydrolysis of 2,6-dichlorophenylsulfonyl chloride during the synthesis?

A: To minimize hydrolysis, ensure that the reaction is carried out under anhydrous or nearly anhydrous conditions if possible. If an aqueous base is used, the reaction should be performed at a low temperature and the sulfonyl chloride should be added slowly to the reaction mixture to favor the reaction with methionine over hydrolysis.

Q: My NMR spectrum looks complex. Could I have a mixture of diastereomers?

A: If you started with DL-methionine, you will have a racemic mixture of the final product. If you started with L-methionine (or D-methionine), you should ideally have a single diastereomer. However, some reaction conditions can cause racemization at the alpha-carbon of the amino acid. A complex NMR spectrum could indicate the presence of diastereomers, which may appear as multiple sets of peaks for some protons.

IV. Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[8]

  • Dissolution: Place the crude ((2,6-Dichlorophenyl)sulfonyl)methionine in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Diagram: Recrystallization Workflow

cluster_workflow Recrystallization Workflow A Dissolve crude product in minimal hot solvent B Hot filtration (if needed) A->B C Slowly cool the filtrate B->C D Induce crystallization (if necessary) C->D E Collect crystals by vacuum filtration D->E F Wash crystals with ice-cold solvent E->F G Dry the pure crystals F->G

Caption: A typical recrystallization workflow.

V. References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Oxidation of methionine by sodium N-chlorotoluene-p-sulphonamide in aqueous solution: a kinetic study. RSC Publishing. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Wikipedia. (2023). Methionine sulfoxide. Retrieved from [Link]

  • Shechter, Y., Burstein, Y., & Patchornik, A. (1975). Selective oxidation of methionine residues in proteins. Biochemistry, 14(20), 4497–4503.

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of non-nucleophilic chemical approach for the selective... Retrieved from [Link]

  • Google Patents. (n.d.). CN1740142A - Prepn process of 2,6-dichloroaniline. Retrieved from

  • Wikipedia. (2023). Schotten–Baumann reaction. Retrieved from [Link]

  • GSC Online Press. (2024). A kinetic and mechanistic study of oxidation of N-Acetyl-DL-Methionine by pyridinium chlorochromate in aqueous DMF medium. Retrieved from [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Hydrolysis of 2‐(2,6‐Dichlorophenyl)‐4,6‐Dimethyl‐1,3‐Dioxane. Retrieved from [Link]

  • Mirante. (n.d.). Recrystallization Of Meth. Retrieved from [Link]

  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from [Link]

  • National Institutes of Health. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • University of Missouri Agriculture Experiment Station Chemical Laboratories. (n.d.). Method References. Retrieved from [Link]

  • PubMed. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent.... Retrieved from [Link]

  • CHIMIA. (n.d.). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonylation of amino acid esters hydrochloride. Retrieved from [Link]

  • ResearchGate. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective identification and quantitative analysis of methionine containing peptides by charge derivatization and tandem mass spectrometry. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Redox-Triggered Secondary Structure Changes in the Aggregated States of a Designed Methionine-Rich Peptide. Retrieved from [Link]

  • Google Patents. (n.d.). EP1995322A1 - Method for purification of amino acid. Retrieved from

  • eScholarship.org. (2017). Redox-based reagents for chemoselective methionine bioconjugation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Retrieved from [Link]

  • Google Patents. (n.d.). CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde. Retrieved from

  • Google Patents. (n.d.). AU2015382630B2 - Method for continuous preparation of high bulk density methionine crystal. Retrieved from

  • Research Journal of Pharmacy and Technology. (2008). Study of Different Crystal Habits Formed by Recrystallization Process and Study Effect of Variables. Retrieved from [Link]

  • Google Patents. (n.d.). CRYSTALLINE CONDITION DISLOCATING METHOD - Patent 0665009. Retrieved from

  • Google Patents. (n.d.). DE1239697B - Process for the preparation of methionine methylsulfonium chloride or bromide. Retrieved from

  • ACS Publications. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective.... Retrieved from [Link]

  • Journal of American Science. (2010). Determination of DL Methionine in Soybean Natural Extract and Pharmaceutical Preparation by New HPLC Method and Detection of its. Retrieved from [Link]

Sources

Technical Support Center: Mass Spectrometry Analysis of ((2,6-Dichlorophenyl)sulfonyl)methionine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the mass spectrometric analysis of ((2,6-Dichlorophenyl)sulfonyl)methionine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret mass spectrometry data for this compound and its potential breakdown products. The guide is structured as a series of frequently asked questions (FAQs) that address common challenges, from initial signal acquisition to complex fragmentation analysis.

Part 1: Foundational Analysis - Identifying Your Intact Molecule

Before delving into breakdown products, it is critical to correctly identify the parent molecule. Errors in this initial step can lead to significant misinterpretation of subsequent MS/MS data.

FAQ 1: I'm not sure I'm seeing the correct parent ion. What should I look for?

What is Happening? You are trying to identify the primary ion of ((2,6-Dichlorophenyl)sulfonyl)methionine in your full scan mass spectrum. The appearance of this ion can be complicated by the formation of different adducts and the compound's natural isotopic distribution.

Why It Happens: In electrospray ionization (ESI), molecules are charged by the addition of a proton ([M+H]⁺) or other cations present in the mobile phase or sample matrix, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[1][2][3] Furthermore, the two chlorine atoms in the molecule create a distinctive isotopic pattern that must be recognized.

How to Address It:

  • Calculate the Expected Masses: The monoisotopic mass of the neutral molecule (C₁₁H₁₃Cl₂NO₄S₂) is 356.97 Da .

  • Identify the Protonated Molecule: Look for the [M+H]⁺ ion at m/z 357.97 .

  • Check for Common Adducts: Use the table below to search for other common adducts based on the monoisotopic mass. The presence of adducts can sometimes be more prominent than the protonated molecule, depending on solvent conditions.[3][4]

  • Verify the Isotopic Pattern: Due to the presence of two chlorine atoms, you should observe a characteristic cluster of peaks. The most abundant isotopes are ³⁵Cl and ³⁷Cl.

    • The M peak (containing two ³⁵Cl atoms) will be at m/z 357.97.

    • The M+2 peak (one ³⁵Cl, one ³⁷Cl) will be ~65% of the M peak's intensity.

    • The M+4 peak (two ³⁷Cl atoms) will be ~10% of the M peak's intensity.

    • Observing this pattern is a strong confirmation of the molecule's identity.

Data Table: Expected Parent Ions & Common Adducts

Ion SpeciesAdducting IonMass Shift (Da)Expected m/z (Monoisotopic)
[M+H]⁺H⁺+1.007357.97
[M+Na]⁺Na⁺+22.990379.96
[M+K]⁺K⁺+38.964395.93
[M+NH₄]⁺NH₄⁺+18.034375.00
Part 2: Troubleshooting Common Experimental Issues

A clean and strong signal is paramount for identifying low-level breakdown products. This section addresses the most common issues that compromise data quality.

FAQ 2: Why is my signal intensity weak or non-existent?

What is Happening? You are injecting your sample, but the expected ion signals are either very low (poor signal-to-noise) or completely absent from the chromatogram or spectrum.

Why It Happens: This common problem can stem from multiple sources, ranging from sample preparation to instrument settings.[5] Potential causes include incorrect ionization polarity, suboptimal source conditions, insufficient sample concentration, or a system leak.[6]

How to Address It: Follow this systematic troubleshooting workflow to diagnose the issue.

G start Start: No or Weak Signal check_polarity Is Instrument in Positive Ion Mode? start->check_polarity check_source Optimize Source Parameters (Capillary Voltage, Gas Temp/Flow) check_polarity->check_source Yes consult Consult Instrument Manual or Service Engineer check_polarity->consult No (Switch to Positive) check_concentration Is Sample Concentration Sufficient (>1 ng/mL)? check_source->check_concentration Optimized check_lc Verify LC Method (Correct Column, Mobile Phase) check_concentration->check_lc Yes check_concentration->consult No (Increase Concentration) check_leaks Inspect for System Leaks (Gas lines, fittings) check_lc->check_leaks Verified tune_cal Perform System Tuning and Calibration check_leaks->tune_cal No Leaks Found tune_cal->consult Issue Persists

Caption: Systematic workflow for troubleshooting weak or absent MS signals.

Expert Tip: Sulfonamides generally ionize well in positive ESI mode.[7] Start with standard source conditions for small molecules and perform a tuning infusion with your compound to find the optimal settings for capillary voltage, gas flow, and temperatures.

Part 3: Identifying Breakdown Products - Interpreting Fragmentation Data

Once you have a stable signal for your parent ion, the next step is to identify its fragments. This is often where the most significant challenges arise.

FAQ 3: My molecular ion peak is weak or absent, but I see many fragment peaks. What's going on?

What is Happening? The energy in the ion source is causing your molecule to fragment before it is even selected for MS/MS analysis. This phenomenon is known as in-source fragmentation.[8][9]

Why It Happens: ((2,6-Dichlorophenyl)sulfonyl)methionine contains several bonds that can be labile under certain conditions. The energy applied in the ESI source (e.g., capillary or cone voltage) can be sufficient to break these bonds.[9] While sometimes considered an undesirable effect, it can also provide valuable structural information without performing a separate MS/MS experiment.[8]

How to Address It:

  • Reduce Source Energy: Systematically decrease the cone/orifice voltage. This reduces the acceleration of ions in the source, leading to softer ionization and less in-source fragmentation. You should see the relative intensity of the [M+H]⁺ ion increase as the intensity of the fragment ions decreases.

  • Analyze the "In-Source" Fragments: These fragments are not artifacts; they are real breakdown products of your molecule. Record their m/z values, as they are key to understanding the molecule's stability and degradation pathways.

  • Confirm with MS/MS: After reducing in-source fragmentation to get a strong parent ion, perform a targeted MS/MS experiment on the [M+H]⁺ ion. The fragments you observe should match those seen during the in-source fragmentation, confirming their origin.

Expert Tip: In-source fragmentation can be compound-dependent.[10] For labile molecules like certain sulfonamides, finding a balance between good ionization efficiency and minimal fragmentation in the source is key.

FAQ 4: What are the expected breakdown products and fragmentation pathways for this molecule?

What is Happening? You need to predict the structure of the fragment ions observed in your MS/MS or in-source fragmentation spectra to identify the breakdown products.

Why It Happens: Collision-induced dissociation (CID) imparts energy to the selected parent ion, causing it to break at its weakest chemical bonds. The fragmentation of ((2,6-Dichlorophenyl)sulfonyl)methionine is dictated by the distinct chemical properties of the aromatic sulfonyl group and the methionine side chain.

Key Fragmentation Pathways:

  • Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation for aromatic sulfonamides is the neutral loss of 64 Da (SO₂).[11][12] This occurs via a rearrangement where the dichlorophenyl group migrates, followed by the elimination of SO₂. Electron-withdrawing groups, like the two chlorine atoms, can promote this fragmentation.[11]

  • Cleavage of the S-N Bond: The bond between the sulfur and the methionine nitrogen is a common cleavage point in sulfonamides, which can lead to the formation of ions corresponding to the separate moieties.[13]

  • Fragmentation of the Methionine Moiety: The methionine portion can undergo several characteristic fragmentations common to amino acids, including:

    • Loss of formic acid (HCOOH, 46 Da) from the carboxylic acid end.[14]

    • Cleavage of the side chain, particularly the loss of the thioether group.

    • Oxidation of the methionine sulfur to a sulfoxide can lead to a characteristic neutral loss of 64 Da (methanesulfenic acid, CH₃SOH), which should not be confused with the loss of SO₂.[15]

G Parent [M+H]⁺ m/z 357.97 ((2,6-Dichlorophenyl)sulfonyl)methionine Loss_SO2 [M+H - SO₂]⁺ m/z 293.99 (Rearranged Dichlorophenyl-Methionine) Parent->Loss_SO2 - 64 Da (SO₂) Loss_Methionine_Sidechain Fragment from Methionine Sidechain Cleavage Parent->Loss_Methionine_Sidechain Sidechain Loss Dichlorophenyl_Sulfonyl [C₆H₃Cl₂SO₂]⁺ m/z 208.92 (Dichlorophenylsulfonyl cation) Parent->Dichlorophenyl_Sulfonyl S-N Cleavage Methionine_Fragment [C₅H₁₀NO₂S]⁺ m/z 148.04 (Protonated Methionine imine) Parent->Methionine_Fragment S-N Cleavage

Sources

improving stability of ((2,6-Dichlorophenyl)sulfonyl)methionine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for ((2,6-Dichlorophenyl)sulfonyl)methionine (referred to herein as DCPS-Met ). This guide addresses the unique stability challenges posed by this compound, which combines a robust sulfonamide protecting group with a highly oxidation-prone methionine side chain.

The following protocols are designed to prevent the three primary failure modes of DCPS-Met in solution: Thioether Oxidation , Aryl-Halide Photolysis , and Hydrophobic Precipitation .

Part 1: Critical Stability Factors (The "Why")

To stabilize DCPS-Met, one must understand the competing reactivities of its functional groups.

  • Methionine Oxidation (The Primary Threat): The thioether (-S-CH₃) in the methionine backbone is extremely sensitive to Reactive Oxygen Species (ROS). In the presence of dissolved oxygen and trace metals, it rapidly oxidizes to the sulfoxide (R-S(=O)-R') and eventually the sulfone (R-SO₂-R'). This changes the polarity and binding affinity of the molecule, rendering experimental data invalid.

  • Photolytic Dehalogenation: The 2,6-dichlorophenyl moiety is electron-deficient. Exposure to UV or intense ambient light can induce radical cleavage of the Carbon-Chlorine bond, leading to reactive radical species and degradation products.

  • Solubility-Driven Aggregation: The dichlorophenylsulfonyl group is highly lipophilic. While the carboxylic acid provides some polarity, DCPS-Met is prone to "crashing out" (precipitating) in acidic aqueous buffers or upon freeze-thaw cycles.

Part 2: Preparation & Storage Protocols (The "How")

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Use this protocol to create a master stock that remains stable for 3-6 months.

Reagents Required:

  • DCPS-Met solid

  • Anhydrous DMSO (Dimethyl sulfoxide) or DMAC (Dimethylacetamide)

  • Amber glass vials (silanized preferred)

  • Argon or Nitrogen gas

Step-by-Step:

  • Weighing: Weigh the target amount of DCPS-Met in a low-humidity environment.

  • Solubilization: Dissolve the solid in Anhydrous DMSO .

    • Why: Water promotes hydrolysis and introduces dissolved oxygen. DMSO stabilizes the hydrophobic aryl tail.

  • Inerting: Gently sparge the solution with Argon gas for 30 seconds to displace dissolved oxygen.

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) in amber vials .

    • Why: Amber glass blocks UV light (preventing photolysis). Single-use prevents freeze-thaw crystallization.[1]

  • Storage: Store at -20°C (short term) or -80°C (long term).

Protocol B: Preparation of Working Solution (Aqueous)

Use this protocol immediately before experimentation.

Reagents Required:

  • Stock Solution (from Protocol A)

  • Buffer (PBS or HEPES, pH 7.4)

  • Additive: EDTA (Ethylenediaminetetraacetic acid) - 1 mM final conc.

  • Additive: TCEP (Tris(2-carboxyethyl)phosphine) - 0.5 mM final conc. (Optional)

Step-by-Step:

  • Degas the Buffer: Sonicate the aqueous buffer under vacuum for 10 minutes OR sparge with Helium/Argon for 15 minutes.

    • Why: Removing oxygen is the most effective way to prevent methionine sulfoxide formation.

  • Chelation: Add EDTA to the buffer (1 mM).

    • Why: Trace metal ions (Fe³⁺, Cu²⁺) catalyze thioether oxidation. EDTA sequesters these ions.

  • Dilution: Add the DMSO stock dropwise to the vortexing buffer. Ensure final DMSO concentration is <1% (or as tolerated by your assay).

  • Usage Window: Use within 4 hours at room temperature or 24 hours at 4°C.

Part 3: Troubleshooting & FAQs

Section 1: Chemical Stability & Oxidation

Q: My LC-MS shows a split peak with a mass shift of +16 Da. What happened? A: This is the signature of Methionine Sulfoxide . Your compound has oxidized.[1][2][3][4]

  • Cause: Exposure to air or presence of peroxides in your solvent (common in aged PEG or Tween).

  • Fix:

    • Discard the oxidized sample (reduction back to Met is difficult without enzymatic assistance).

    • Use degassed buffers .

    • Add a "sacrificial" antioxidant. If your assay permits, add Methionine (1 mM) or TCEP (0.5 mM) to the buffer. Free methionine acts as a scavenger, oxidizing preferentially before your labeled compound [1].

Q: Can I use DTT (Dithiothreitol) to prevent oxidation? A: Proceed with caution. While DTT prevents oxidation, it is a strong nucleophile. In rare cases, at high pH (>8.0) and elevated temperatures, strong nucleophiles can attack the sulfonamide sulfur, potentially cleaving the sulfonamide bond (deprotection), although DCPS is relatively robust. TCEP is preferred as it is stable at neutral pH and less nucleophilic toward sulfonamides.

Section 2: Solubility & Precipitation

Q: Upon diluting my DMSO stock into PBS, the solution turned cloudy. Why? A: You have exceeded the critical solubility limit of the dichlorophenyl moiety.

  • Mechanism: The 2,6-dichlorophenyl group is highly hydrophobic. When the DMSO "shield" is diluted by water, the entropy gain from water exclusion drives the molecules to aggregate.

  • Fix:

    • Increase pH: Ensure your buffer is pH > 7.0. The carboxylic acid on the methionine (pKa ~2.2) must be deprotonated (COO⁻) to provide solubility. If you are in acidic media (pH < 4), the compound will precipitate.

    • Add Surfactant: Add 0.01% Tween-20 or Triton X-100 to the buffer before adding the stock.

Section 3: Storage & Handling

Q: The compound has turned slightly yellow in the solid state. Is it still good? A: Likely degraded. Yellowing often indicates photo-degradation of the aryl-chloride or formation of sulfone byproducts.

  • Validation: Run a generic reverse-phase HPLC (C18 column). If purity is <95%, repurify or discard.

  • Prevention: Always wrap storage vials in aluminum foil if amber glass is unavailable.

Part 4: Visualization of Stability Logic

Diagram 1: Degradation Pathways & Prevention

This diagram illustrates the two main failure modes (Oxidation and Photolysis) and the specific interventions required to block them.

DCPS_Stability Compound DCPS-Met (Intact) Oxidation Oxidation Pathway (+16 Da / +32 Da) Compound->Oxidation O2 / Metal Ions Photolysis Photolysis Pathway (Dechlorination/Radicals) Compound->Photolysis UV Light Stable Stable Solution (Ready for Assay) Compound->Stable + DMSO Stock + Degassed Buffer Degas Intervention: Degas Buffer + EDTA Degas->Oxidation BLOCKS Amber Intervention: Amber Vial + Foil Amber->Photolysis BLOCKS

Caption: Figure 1. Degradation pathways of DCPS-Met. Red paths indicate failure modes; Green path indicates successful stabilization via specific interventions.

Diagram 2: Solubilization Decision Tree

A logic flow to determine the correct solvent system based on experimental conditions.

Solubility_Logic Start Start: Solid DCPS-Met Step1 Dissolve in 100% DMSO Start->Step1 CheckPH Target Buffer pH? Step1->CheckPH Acidic Acidic (pH < 5) CheckPH->Acidic Neutral Neutral/Basic (pH > 7) CheckPH->Neutral Risk HIGH RISK: Precipitation of COOH form Acidic->Risk Safe STABLE: COO- form is soluble Neutral->Safe Action1 Add 20-50% Co-solvent (EtOH/PEG) or Surfactant Risk->Action1 Action2 Dilute slowly with vortexing Safe->Action2

Caption: Figure 2. Decision tree for solubilizing DCPS-Met without precipitation. Acidic conditions require surfactants or high organic co-solvent ratios.

Part 5: Summary Data Table

ParameterStability LimitRecommended ConditionFailure Consequence
pH Unstable < pH 4 (Precipitation)pH 7.2 - 8.0 Compound crashes out of solution.
Temperature Degrades > 25°C (Solution)4°C (Working) / -80°C (Stock) Accelerated oxidation; hydrolysis.
Light Sensitive to UV/Blue lightDark / Amber Vials Aryl-chloride cleavage; radical formation.
Oxygen Highly SensitiveDegassed / Argon Sparged Formation of Met-Sulfoxide (+16 Da).
Additives Incompatible with strong oxidizersEDTA (1mM) + TCEP (0.5mM) Metal-catalyzed oxidation.

References

  • Lam, X. M., Yang, J. Y., & Cleland, J. L. (1997). Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2.[2] Journal of Pharmaceutical Sciences, 86(11), 1250–1255.[2]

  • Biotage. (2023).[5] How to handle peptides that contain methionine. Biotage Blog.

  • BenchChem. (2025).[1] Stability of DL-Methionine-d4 in solution and long-term storage.[1] Technical Support Center.

  • Ezell, E. L. (2020). Protecting Groups for Amines: Sulfonamides.[3][4] YouTube / MIT OpenCourseWare Equivalent.

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of ((2,6-Dichlorophenyl)sulfonyl)methionine and Tosyl-methionine: A Predictive Analysis and Experimental Framework

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Comparing Novel Methionine Analogs

Methionine, an essential sulfur-containing amino acid, is fundamental to numerous cellular processes, including protein synthesis, methylation via its derivative S-adenosylmethionine (SAM), and antioxidant defense.[1][2][3] Its unique thioether side chain presents a target for chemical modification, leading to the creation of analogs with novel biological activities. This guide focuses on two such analogs: ((2,6-Dichlorophenyl)sulfonyl)methionine and the more classically studied tosyl-methionine .

While derivatives of tosyl-methionine have shown promise in applications such as conferring antibacterial properties to biomaterials[4], a direct, data-driven comparison of its bioactivity against structurally distinct analogs like ((2,6-Dichlorophenyl)sulfonyl)methionine is absent in the current literature. This document serves as a predictive guide and a comprehensive experimental framework for researchers. We will dissect the structural nuances of these two compounds, hypothesize their differential bioactivities based on established structure-activity relationships, and provide detailed, validated protocols to empirically test these predictions. Our central hypothesis is that the substitution of the tosyl group with a 2,6-dichlorophenylsulfonyl moiety will significantly alter the compound's steric and electronic profile, leading to distinct and potentially superior bioactivity in specific contexts such as enzyme inhibition and antimicrobial efficacy.

Part 1: A Tale of Two Sulfonyls - A Structural and Physicochemical Analysis

The core difference between the two molecules lies in the nature of the aromatic ring attached to the sulfonyl group. This distinction is far from trivial, as it dictates the molecule's shape, reactivity, and how it interacts with biological targets.

  • Tosyl-methionine (Tos-Met): Features a p-toluenesulfonyl group. The methyl group at the para-position is a weak electron-donating group, and the overall structure is a well-understood and widely used moiety in medicinal chemistry.

  • ((2,6-Dichlorophenyl)sulfonyl)methionine (Dcp-Met): Incorporates a 2,6-dichlorophenylsulfonyl group. The two chlorine atoms at the ortho-positions introduce significant steric bulk and are strongly electron-withdrawing. This arrangement is expected to dramatically influence the molecule's properties.

G cluster_0 Chemical Structures Tos_Met Dcp_Met Tos_Met_Label Tosyl-methionine Dcp_Met_Label ((2,6-Dichlorophenyl)sulfonyl)methionine

Caption: Chemical structures of Tosyl-methionine and ((2,6-Dichlorophenyl)sulfonyl)methionine.

Table 1: Predicted Physicochemical Properties and Their Implications

PropertyTosyl-methionine((2,6-Dichlorophenyl)sulfonyl)methionineRationale & Predicted Biological Implication
Lipophilicity (cLogP) LowerHigherThe two chlorine atoms significantly increase lipophilicity. This may enhance membrane permeability, potentially leading to better cellular uptake and improved antimicrobial activity against bacteria with lipid-rich cell walls.
Steric Hindrance ModerateHighThe ortho-chlorine atoms create significant bulk around the sulfonyl group. This could be a critical determinant for enzyme binding, potentially forcing a binding pose that either enhances or completely ablates interaction with a target active site.
Electronic Effect Weakly activating (methyl group)Strongly deactivating (dichloro groups)The electron-withdrawing nature of the chlorine atoms makes the sulfonyl group a better leaving group.[5] This could favor covalent bond formation with nucleophilic residues (e.g., cysteine) in an enzyme active site, suggesting a potential for irreversible inhibition.
Aqueous Solubility HigherLowerIncreased lipophilicity generally corresponds to lower aqueous solubility. This is a critical consideration for drug development and may necessitate formulation strategies, such as creating hydrochloride salts.[6]

Part 2: Hypothesized Biological Activities and Mechanisms of Action

Based on the structural analysis and literature on related compounds, we can formulate several hypotheses regarding the potential bioactivities of these molecules.

Hypothesis 1: Enhanced Antimicrobial Activity of Dcp-Met

Derivatives of tosyl-methionine have been shown to impart antibacterial properties.[4] We predict that Dcp-Met will exhibit more potent antimicrobial activity. The increased lipophilicity conferred by the dichlorophenyl ring should facilitate easier passage across the bacterial cell membrane.

Hypothesis 2: Potent and Selective Enzyme Inhibition

Many sulfonamide-containing molecules are known enzyme inhibitors. A highly plausible target for these methionine analogs is Methionine Aminopeptidase Type 2 (MetAP2) , a key enzyme that cleaves the N-terminal methionine from newly synthesized proteins and is a validated target for anti-angiogenesis and anticancer therapies.[7]

The significant steric and electronic differences between the tosyl and dichlorophenyl groups are likely to be the deciding factor in MetAP2 inhibition. The bulky dichlorophenyl group may fit more snugly into a specific hydrophobic pocket of the MetAP2 active site, leading to a lower IC50 value (higher potency) compared to tosyl-methionine.

MetAP2 MetAP2 Enzyme Active Site Co(II) Product Protein + Met MetAP2->Product Cleaves NoCleavage Protein Synthesis Inhibited MetAP2:f0->NoCleavage Leads to Substrate N-terminal Met-Protein Substrate->MetAP2:f0 Binds Inhibitor Dcp-Met or Tos-Met Inhibitor->MetAP2:f0 Blocks

Caption: Proposed mechanism: Inhibition of MetAP2 by sulfonyl-methionine analogs.

Hypothesis 3: Modulation of Inflammatory and Oxidative Stress Pathways

Structurally related organosulfur compounds, such as Methylsulfonylmethane (MSM), are widely recognized for their anti-inflammatory and antioxidant effects.[8][[“]][10][11][12] These effects are often attributed to the donation of sulfur for the synthesis of glutathione and the modulation of inflammatory cytokines. We hypothesize that both Tos-Met and Dcp-Met may possess similar properties. Dcp-Met's distinct electronic nature might more effectively stabilize sulfur and methylation pathways under inflammatory stress.[12]

Part 3: A Practical Guide to Experimental Comparison

To move from prediction to empirical fact, a systematic experimental evaluation is required. The following protocols are designed to be self-validating and provide a clear path to comparing the bioactivities of Tos-Met and Dcp-Met.

start Synthesize & Purify Tos-Met & Dcp-Met assay1 Protocol 1: Antimicrobial MIC Assay start->assay1 assay2 Protocol 2: MetAP2 Inhibition Assay start->assay2 assay3 Protocol 3: Antiproliferative GI50 Assay start->assay3 data Data Analysis: Compare MIC, IC50, GI50 assay1->data assay2->data assay3->data conclusion Determine Superior Bioactivity Profile data->conclusion

Caption: Overall experimental workflow for comparing the two methionine analogs.

Experimental Protocol 1: Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of each compound against representative bacterial strains.

Causality: This assay directly measures the lowest concentration of a compound that prevents visible bacterial growth. A lower MIC indicates greater potency. We use both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria to assess the spectrum of activity, as differences in cell wall composition can affect compound penetration.

Methodology:

  • Strain Preparation: Culture Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) overnight in Mueller-Hinton Broth (MHB). Dilute the cultures to achieve a final inoculum of 5 x 10^5 CFU/mL.

  • Compound Preparation: Prepare 2-fold serial dilutions of Tos-Met and Dcp-Met in a 96-well plate using MHB, with concentrations ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound where no visible turbidity is observed. The experiment should be performed in triplicate for reproducibility.

Experimental Protocol 2: In Vitro MetAP2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against human MetAP2.

Causality: This is a direct biochemical assay that quantifies the compound's ability to inhibit the target enzyme's catalytic activity. It provides a precise measure of potency (IC50) that is independent of cellular factors like membrane transport.

Methodology:

  • Reagents: Recombinant human MetAP2, CoCl₂, and a fluorogenic substrate such as Met-AMC (Methionine-7-amido-4-methylcoumarin).

  • Assay Buffer: Prepare a buffer of 50 mM HEPES, pH 7.5, 100 mM NaCl, and 0.1 mM CoCl₂.

  • Compound Preparation: Perform serial dilutions of Tos-Met and Dcp-Met in the assay buffer.

  • Reaction Initiation: In a 96-well plate, combine the MetAP2 enzyme with the various concentrations of the inhibitor compounds. Allow to pre-incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the enzymatic reaction by adding the Met-AMC substrate.

  • Measurement: Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over time using a plate reader. The rate of reaction is proportional to the slope of the fluorescence curve.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Experimental Protocol 3: Cell-Based Antiproliferative Assay

Objective: To determine the 50% growth inhibition (GI50) concentration against a relevant human cell line.

Causality: This assay measures the compound's overall effect on cell proliferation, integrating factors like cell uptake, target engagement, and downstream cellular consequences. We use Human Umbilical Vein Endothelial Cells (HUVECs) as MetAP2 inhibitors are known to be anti-angiogenic.

Methodology:

  • Cell Seeding: Seed HUVECs into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of Tos-Met and Dcp-Met for 72 hours.

  • Viability Assessment: After incubation, add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent, which measures ATP levels as an indicator of metabolically active cells.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the results to vehicle-treated controls. Plot the percentage of growth inhibition against the log of the compound concentration and calculate the GI50 value using a non-linear regression model.

Part 4: Data Presentation and Interpretation

All quantitative data should be summarized to facilitate a clear comparison.

Table 2: Summary of Bioactivity Data (Template)

CompoundMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMetAP2 IC50 (µM)HUVEC GI50 (µM)
Tosyl-methionine Experimental ValueExperimental ValueExperimental ValueExperimental Value
((2,6-Dichlorophenyl)sulfonyl)methionine Experimental ValueExperimental ValueExperimental ValueExperimental Value
Positive Control (e.g., Ciprofloxacin, Fumagillin) Reference ValueReference ValueReference ValueReference Value

Interpreting the Results:

  • A significantly lower MIC value for Dcp-Met would confirm the hypothesis of superior antimicrobial activity.

  • A lower IC50 value against MetAP2 would indicate higher potency at the target enzyme level. A large difference between the IC50 and GI50 values could suggest issues with cell permeability or efflux.

  • A lower GI50 value would demonstrate greater antiproliferative effect, a key indicator for potential anti-cancer or anti-angiogenic applications.

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven comparison between ((2,6-Dichlorophenyl)sulfonyl)methionine and tosyl-methionine. Based on a detailed analysis of their chemical structures, we predict that the dichlorophenyl derivative will exhibit enhanced lipophilicity and steric hindrance, likely translating to more potent antimicrobial and enzyme-inhibitory activities.

However, these predictions remain theoretical without empirical validation. The detailed experimental protocols provided herein offer a clear and robust pathway for researchers to generate the necessary comparative data. The results of these studies will not only elucidate the superior candidate for potential therapeutic development but will also provide valuable insights into the structure-activity relationships of sulfonyl-modified amino acids, guiding the design of future, more potent analogs.

References

  • Semantic Scholar. (2021).
  • PMC.
  • ResearchGate. (2025). Antiinflammatory activity of methionine, methionine sulfoxide and methionine sulfone.
  • PMC. Assessment of blood sampling time points to determine the relative bioavailability of ruminally protected methionine supplements using the plasma free amino acid dose-response technique.
  • Quantitative Analysis of in Vivo Methionine Oxid
  • ResearchGate. (2017). Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement.
  • Honek Lab - University of Waterloo. Methionine Chemistry and Biochemistry.
  • Consensus. What is Methylsulfonylmethane (MSM) mechanism of action?.
  • PubMed. (2006).
  • PMC. Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement.
  • Wikipedia. Methylsulfonylmethane.
  • PubMed. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent.
  • Wikipedia. Methionine.
  • Benchchem. A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions.
  • RSC Publishing.
  • Creative Peptides. Methionine Amino Acids: Properties, Function, Benefits, and Sources.
  • Creative Proteomics.
  • ResearchGate. (2024).
  • ResearchGate. (2026).
  • ResearchGate. (2025).

Sources

Technical Guide: Purity Assessment of ((2,6-Dichlorophenyl)sulfonyl)methionine via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the synthetic intermediate or ligand ((2,6-Dichlorophenyl)sulfonyl)methionine presents specific characterization challenges due to its heteroatom-rich structure (


). While HPLC is the industry standard for detecting organic impurities, it frequently fails to identify inorganic contaminants, trapped solvents, or moisture that affect stoichiometric precision in subsequent biological assays.

This guide objectively compares Elemental Analysis (EA) against orthogonal techniques (HPLC, qNMR) and provides a validated protocol for assessing the bulk purity of this specific sulfonamide derivative.

The Analytical Challenge

((2,6-Dichlorophenyl)sulfonyl)methionine is not a simple organic molecule.[1][2][3][4] It contains two distinct sulfur environments (thioether and sulfonamide) and significant halogen content (~20% by mass).

Theoretical Composition

Formula:


Molecular Weight:  358.26  g/mol 
ElementTheoretical Mass %Analytical Challenge
Carbon (C) 36.88%Low %C makes solvent trapping (e.g., DCM) highly visible.
Hydrogen (H) 3.66%Very sensitive to moisture (

) contamination.
Nitrogen (N) 3.91%Low content; requires high-sensitivity thermal conductivity detection.
Sulfur (S) 17.90%High content; requires complete oxidation to

without ash trapping.
Chlorine (Cl) 19.80%Critical: Standard CHNS analyzers may require halogen scrubbers or specific potentiometric titration modes to quantify this accurately.

Comparative Analysis: EA vs. Alternatives

Why perform destructive Elemental Analysis when non-destructive NMR is available? The answer lies in "Silent Impurities" —contaminants that lack protons (inorganic salts) or chromophores (UV-inactive solvents).

Table 1: Purity Method Comparison
FeatureElemental Analysis (CHNS-Cl) HPLC-UV/Vis qNMR (

)
Primary Target Bulk Composition (Absolute)Organic Impurities (Relative)Organic Structure & Solvents
Detection Basis Mass % of elementsUV AbsorptionProton resonance
Blind Spots Isomeric impuritiesInorganic salts, Water, UV-inactive compoundsInorganic salts, Exchangeable protons
Precision

(Standard)

(Area %)

(Typical)
Sample Req. 2–5 mg (Destructive)<1 mg (Recoverable)5–10 mg (Recoverable)
Verdict Gold Standard for salt/solvate confirmation.Best for trace organic byproducts.Best for structure verification.

Senior Scientist Insight: I have seen numerous cases where HPLC indicated >99% purity, but EA revealed the sample was only 85% pure due to trapped inorganic salts (e.g., NaCl from the sulfonylation quench) or hydration. Relying solely on HPLC leads to erroneous


 values in drug screening.

Experimental Protocol

To accurately assess ((2,6-Dichlorophenyl)sulfonyl)methionine, a standard CHN run is insufficient.[4] You must employ a CHNS protocol with a specific combustion aid, followed by a separate Chlorine determination.

Protocol A: Automated CHNS Combustion

Instrument: Elementar vario EL cube or PerkinElmer 2400 Series II (or equivalent).

  • Calibration: Calibrate using Sulfanilamide (C=41.84%, H=4.68%, N=16.27%, S=18.62%). It structurally resembles the analyte's sulfonamide moiety.

  • Sample Preparation:

    • Dry sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.

    • Weigh 2.0–3.0 mg (

      
       mg) into a tin capsule.
      
  • The "Secret" Ingredient (Combustion Aid):

    • Add 5–10 mg of Vanadium Pentoxide (

      
      )  or Tungsten Trioxide (
      
      
      
      ) to the tin capsule.
    • Reasoning: The high sulfur and chlorine content can form stable inorganic ash or incomplete combustion products.

      
       acts as an oxygen donor and flux, ensuring complete conversion of S to 
      
      
      
      and preventing low S recovery.
  • Combustion Parameters:

    • Furnace Temp:

      
       (High temp required for sulfonyl cleavage).
      
    • Oxygen Dosing: 90 seconds (Excess

      
       ensures Cl does not form 
      
      
      
      gas that escapes detection or damages the detector, though specific halogen traps are usually employed in CHNS mode).
Protocol B: Chlorine Determination (Schöniger Flask)

Standard CHNS analyzers often require a separate module for Halogens. The manual Schöniger Oxygen Flask method is the robust reference standard for high-Cl compounds.

  • Combustion: Weigh 15–20 mg of sample onto ash-free filter paper. Place in a platinum basket within a thick-walled Erlenmeyer flask filled with pure Oxygen.

  • Ignition: Ignite the paper. The organic matrix burns, releasing Cl as HCl/Cl2 gas.

  • Absorption: The gases are absorbed into 10 mL of 0.1 M NaOH + 3 drops

    
     (to reduce any 
    
    
    
    and
    
    
    to
    
    
    ).
  • Titration: Acidify with

    
     and titrate potentiometrically with 0.01 M 
    
    
    
    .
  • Calculation:

    
    
    

Data Interpretation & Troubleshooting

The industry acceptance criterion for publication and drug substance release is


  deviation from theoretical values.
Table 2: Scenario Analysis for ((2,6-Dichlorophenyl)sulfonyl)methionine
Scenario%C (Theo: 36.88)%H (Theo: 3.66)%N (Theo: 3.91)DiagnosisAction
Pass 36.753.703.88High Purity. Release for assay.
Fail A 34.50 (

)
3.50 (

)
3.65 (

)
Inorganic Contamination. All values low proportionally.Check for NaCl or

. Re-wash sample.
Fail B 35.10 (

)
4.20 (

)
3.70 (

)
Wet Sample. High H, Low C/N.Dry at higher temp or check for hygroscopicity.
Fail C 37.50 (

)
3.75 (

)
3.80 (

)
Solvent Trap (DCM). DCM (

) adds C and Cl but no N.
Run qNMR to confirm solvent.

Visualization: Purity Assessment Workflow

The following diagram outlines the logical decision tree for validating this compound.

PurityAssessment Start Synthesized ((2,6-Dichlorophenyl)sulfonyl)methionine HPLC Step 1: HPLC-UV (Check Organic Impurities) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Repurify Repurify (Column/Recrystallization) Decision1->Repurify No EA_Prep Step 2: EA Sample Prep (Dry 4h @ 40°C, Add V2O5) Decision1->EA_Prep Yes Repurify->HPLC Combustion Step 3: CHNS Combustion + Chlorine Titration EA_Prep->Combustion ResultCheck Check Deviation (|Exp - Theo| < 0.4%) Combustion->ResultCheck Pass PASS: Bulk Purity Confirmed Release for Biological Assay ResultCheck->Pass Yes Fail_Low FAIL: All Values Low (Inorganic Salt Contamination) ResultCheck->Fail_Low Values < Theo Fail_HighH FAIL: High H / Low C (Moisture/Solvent Trap) ResultCheck->Fail_HighH H > Theo

Figure 1: Decision tree for validating bulk purity. Note the critical "Repurify" loop if HPLC fails, and the specific diagnostic paths for EA failures.

References

  • American Chemical Society (ACS).

    
    ).
    [Link]
    
  • Royal Society of Chemistry (RSC). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 2022. (Discussion on the necessity of EA vs NMR). [Link]

  • National Institutes of Health (NIH) / PMC. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (Comparison of qNMR vs EA). [Link]

  • Wikipedia. Schöniger Oxidation (Oxygen Flask Method). (Standard protocol for Halogen determination). [Link]

Sources

A Comparative Guide to Establishing Reference Standards for Novel Methionine Derivatives: The Case of ((2,6-Dichlorophenyl)sulfonyl)methionine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This hinges on the quality of the reference standards used for identification, purity assessment, and quantification of active pharmaceutical ingredients (APIs) and their impurities. While well-characterized reference standards are readily available for common compounds through pharmacopeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), the journey is more complex for novel molecules.[1][2][3][4] This guide provides a comprehensive framework for establishing and qualifying a reference standard for a novel methionine derivative, using the hypothetical compound ((2,6-Dichlorophenyl)sulfonyl)methionine as a case study.

The principles and methodologies outlined here are grounded in established regulatory expectations and best practices for analytical chemistry, ensuring a scientifically sound approach to reference standard qualification.[2][5][6]

The Critical Role of a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical procedures.[2][3] Its quality directly impacts the validity of analytical data, influencing critical decisions throughout the drug development lifecycle. For a novel compound like ((2,6-Dichlorophenyl)sulfonyl)methionine, which is not commercially available as a certified reference material, establishing an in-house primary reference standard is a foundational step.

Key attributes of a primary reference standard include:

  • Identity: Unambiguous confirmation of the molecular structure.

  • Purity: A high degree of purity, with all significant impurities identified and quantified.

  • Potency: An accurately assigned value of the substance's concentration.

  • Stability: A demonstrated stability profile under defined storage conditions.

Establishing the Primary Reference Standard for ((2,6-Dichlorophenyl)sulfonyl)methionine

The qualification of a primary reference standard is a multi-faceted process that involves synthesis, purification, and comprehensive characterization.

Synthesis and Purification

The initial step is the chemical synthesis of ((2,6-Dichlorophenyl)sulfonyl)methionine. The synthetic route should be well-documented, as potential impurities often originate from starting materials, intermediates, and by-products of the reaction.[7][8][9] Following synthesis, the material must be purified to the highest possible degree. Techniques such as recrystallization or preparative chromatography are commonly employed. The goal is to obtain a homogenous material suitable for characterization.[2]

Comprehensive Characterization: A Multi-Modal Approach

No single analytical technique is sufficient to fully characterize a reference standard. A combination of spectroscopic and chromatographic methods is essential to confirm the identity and purity of the ((2,6-Dichlorophenyl)sulfonyl)methionine candidate material.[1][10]

Experimental Protocol: Characterization of a Primary Reference Standard

Objective: To confirm the identity and purity of the synthesized ((2,6-Dichlorophenyl)sulfonyl)methionine.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR):

    • Purpose: To elucidate the molecular structure and identify any organic impurities.[10]

    • Procedure:

      • Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., DMSO-d₆).

      • Acquire ¹H and ¹³C NMR spectra.

      • Perform 2D-NMR experiments (e.g., COSY, HSQC, HMBC) to confirm connectivity.

      • Analyze spectra for chemical shifts, coupling constants, and integration to confirm the structure of ((2,6-Dichlorophenyl)sulfonyl)methionine.

      • Examine the spectra for any signals that do not correspond to the target molecule, which may indicate the presence of impurities.

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight and elemental composition.[10]

    • Procedure:

      • Prepare a dilute solution of the sample.

      • Infuse the solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

      • Acquire the mass spectrum and determine the accurate mass of the molecular ion.

      • Compare the measured mass with the theoretical mass of ((2,6-Dichlorophenyl)sulfonyl)methionine to confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To identify the functional groups present in the molecule.

    • Procedure:

      • Prepare the sample (e.g., as a KBr pellet or a thin film).

      • Acquire the IR spectrum.

      • Identify characteristic absorption bands corresponding to the functional groups in ((2,6-Dichlorophenyl)sulfonyl)methionine (e.g., S=O, N-H, C=O).

  • Purity Determination by High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine the purity of the reference standard and quantify any impurities.[7][10]

    • Procedure:

      • Develop a stability-indicating HPLC method capable of separating ((2,6-Dichlorophenyl)sulfonyl)methionine from its potential impurities and degradation products.

      • Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of quantification (LOQ).[2][11]

      • Analyze the reference standard candidate using the validated method.

      • Calculate the purity of the material based on the area percentage of the main peak.

Identification and Characterization of Potential Impurities

A critical aspect of reference standard qualification is the identification of impurities.[1][7][8] For ((2,6-Dichlorophenyl)sulfonyl)methionine, potential impurities could arise from several sources:

  • Synthesis-related impurities: Unreacted starting materials, intermediates, or by-products.

  • Degradation products: Oxidation of the methionine moiety is a common degradation pathway, leading to the formation of methionine sulfoxide and methionine sulfone.[12][13][14][15]

The analytical methods used for characterizing the primary standard, particularly HPLC and LC-MS, are instrumental in detecting and identifying these impurities.

Comparison of Analytical Techniques for Reference Standard Characterization

The choice of analytical techniques is crucial for a robust characterization of the ((2,6-Dichlorophenyl)sulfonyl)methionine reference standard. The following table compares the utility of different methods.

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Detailed structural information, identification of organic impurities.Gold standard for structural elucidation.[10]Lower sensitivity for detecting trace impurities compared to HPLC.
High-Resolution MS Accurate molecular weight and elemental composition.Highly sensitive and specific for confirming identity.Does not provide information on isomeric impurities.
HPLC-UV Purity assessment, quantification of impurities.High sensitivity, precision, and accuracy for quantitative analysis.[16]Requires a chromophore for UV detection.
LC-MS Separation and identification of impurities based on mass-to-charge ratio.Powerful for identifying unknown impurities.[17][18]Quantitative accuracy can be lower than HPLC-UV without appropriate standards.
FTIR Identification of functional groups.Quick and simple method for confirming the presence of key functional groups.Provides limited structural information compared to NMR.
Karl Fischer Titration Water content.Accurate and precise method for determining water content.Specific for water analysis.
Thermogravimetric Analysis (TGA) Residual solvents and water content.Provides information on the thermal stability and composition.Not specific for water.

Establishing a Secondary (Working) Reference Standard

Once the primary reference standard for ((2,6-Dichlorophenyl)sulfonyl)methionine is established, a secondary or working standard can be prepared for routine use.[19] This conserves the primary standard. The secondary standard is a batch of high-purity material that is calibrated against the primary standard.

Workflow for Establishing a Secondary Reference Standard

G cluster_0 Primary Reference Standard Qualification cluster_1 Secondary Reference Standard Calibration cluster_2 Routine Analysis A Synthesize and Purify ((2,6-Dichlorophenyl)sulfonyl)methionine B Comprehensive Characterization (NMR, MS, FTIR, etc.) A->B C Purity Determination (Validated HPLC Method) B->C D Assign Potency and Establish Storage Conditions C->D F Comparative Analysis against Primary Standard (e.g., HPLC) D->F Calibrant E Select High-Purity Batch for Secondary Standard E->F G Assign Potency relative to Primary Standard F->G H Establish Expiry Date and Storage Conditions G->H I Use of Secondary Standard in Routine QC Testing H->I J Periodic Re-qualification against Primary Standard I->J

Caption: Workflow for qualifying a primary and secondary reference standard.

Conclusion

Establishing a reference standard for a novel compound like ((2,6-Dichlorophenyl)sulfonyl)methionine is a rigorous but essential process in pharmaceutical development. A multi-disciplinary approach that combines meticulous synthesis and purification with a battery of orthogonal analytical techniques is required to ensure the identity, purity, and potency of the standard. By following the principles and methodologies outlined in this guide, researchers and scientists can confidently establish high-quality reference standards that form the bedrock of reliable and accurate analytical data, ultimately ensuring the quality and safety of new drug products.

References

  • ResolveMass Laboratories Inc. (2025, September 29).
  • Kühnreich, R., et al. (2016, April 15). Impurity profiling of L-methionine by HPLC on a mixed mode column. PubMed.
  • LGC Standards. Characterisation of non-compendial impurity reference standards: How good is good enough?.
  • SynThink. USP Reference Standards in Pharmaceutical Analysis.
  • Ovid. (2016). Impurity profiling of l-methionine by HPLC on a mixed mode column.
  • Pharmaceutical Technology. (2009, April 2).
  • Agilent. USP Validation and Verification Expert Panel: Gregory P Martin, MS (Chair).
  • Creative Peptides.
  • World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
  • Karakawa, T., et al. (2022, July 11).
  • Pharmaffili
  • Veeprho. (2020, August 19).
  • ResolveMass Laboratories. (2025, October 18).
  • USP. USP Reference Standards.
  • Gladyshev, V. N., et al. (2012, October 23). Characterization of methionine oxidation and methionine sulfoxide reduction using methionine-rich cysteine-free proteins. PMC.
  • ResearchGate. (2023, December 25).
  • Preprints.org. (2024, March 25). Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in.
  • Graham Chemical. DL-Methionine.
  • Kumar, A., et al. Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity. PMC.
  • ResearchGate. (2020, September 18). Determination of Sulfur Amino Acids in Milk and Plant Proteins.
  • ResearchGate. (2013, February 3). Validated HPLC-Fl Method for the Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine Biomarkers in Human Blood.
  • PMC. Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine.
  • Chem-Impex. D-Methionine.
  • Thomasnet. Methionine Suppliers.
  • Sigma-Aldrich. L-Methionine United States Pharmacopeia (USP) Reference Standard.
  • MedChemExpress. Methionine.
  • MilliporeSigma. DL -Methionine EP Reference Standard CAS 59-51-8 Sigma Aldrich.
  • Simson Pharma Limited. DL-Methionine | CAS No- 59-51-8.
  • PubMed. (2013, May 15). Validated HPLC-Fl method for the analysis of S-adenosylmethionine and S-adenosylhomocysteine biomarkers in human blood.
  • Ottokemi. DL-Methionine, 99%+ - 59-51-8 - Manufacturers & Suppliers in India.
  • Gsrs. METHIONINE SULFONE.
  • precisionFDA. METHYLMETHIONINE.
  • Exposome-Explorer - IARC. Methionine (Compound).
  • MDPI. (2024, November 25). Effects of Dietary Supplementation of DL-Methionine or DL-Methionine Hydroxyl Analogue (MHA-Ca)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling ((2,6-Dichlorophenyl)sulfonyl)methionine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound ((2,6-Dichlorophenyl)sulfonyl)methionine, while a molecule of interest, lacks extensive public safety data. This guide, therefore, is built upon the foundational principles of chemical safety, extrapolating from the known hazards of its constituent functional groups: a chlorinated aromatic ring and a sulfonyl-amino acid moiety. This document serves as an essential guide to its safe handling, outlining the necessary personal protective equipment (PPE), operational protocols, and disposal plans from a field-proven perspective.

Deconstructing the Hazard Profile: A Structure-Based Risk Assessment

To establish a trustworthy safety protocol, we must first understand the molecule's potential hazards by examining its parts.

  • The (2,6-Dichlorophenyl) Group: This moiety places the compound in the class of chlorinated aromatic compounds. Such substances can exhibit significant toxicity and are often persistent in the environment. The primary risks associated with this group include potential irritation to the skin and eyes, and toxicity if inhaled or ingested.[1] Upon combustion, chlorinated organics can produce highly toxic and corrosive gases such as hydrogen chloride.[2]

  • The Sulfonylmethionine Group: The sulfonyl group is a key feature of sulfonamides, a class of compounds with a wide range of biological activities. While the sulfonamide linkage itself is generally stable, its precursors, such as sulfonyl chlorides, are highly reactive and moisture-sensitive.[3][4] Therefore, while the final compound is less reactive, we must consider the potential for hazardous impurities from its synthesis. Furthermore, organosulfur compounds can release toxic sulfur oxides upon thermal decomposition.[2][5]

Anticipated Composite Hazards: Based on this analysis, we will operate under the assumption that ((2,6-Dichlorophenyl)sulfonyl)methionine is a solid substance that is:

  • Harmful if swallowed or inhaled.

  • A potential skin and serious eye irritant.[5][6]

  • Prone to generating hazardous dust.

  • Likely to produce toxic gases (Hydrogen Chloride, Nitrogen Oxides, Sulfur Oxides) upon decomposition in a fire.[2]

The Hierarchy of Controls: A System for Safety

The most effective safety plans prioritize engineering and administrative controls, with PPE serving as the final, critical barrier. This multi-layered approach ensures robust protection.

Engineering Controls: Your First Line of Defense

All handling of ((2,6-Dichlorophenyl)sulfonyl)methionine solid and its solutions must be conducted within a certified Chemical Fume Hood .[1][7] This is non-negotiable. The fume hood's constant airflow is critical to prevent the inhalation of fine particulates and aerosols, which are primary routes of exposure.

Administrative Controls: Safe Handling Workflow

Adherence to a strict, step-by-step workflow minimizes the risk of exposure and contamination.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area 1. Designate & Clear Work Area in Fume Hood gather_ppe 2. Assemble & Inspect All Required PPE prep_area->gather_ppe gather_mats 3. Gather Materials (Spatula, Weigh Paper, Solvent) gather_ppe->gather_mats prep_waste 4. Prepare Labeled Halogenated Waste Container gather_mats->prep_waste weigh 5. Weigh Compound Carefully on Anti-Static Pan prep_waste->weigh dissolve 6. Add to Solvent (Slowly, with Stirring) weigh->dissolve react 7. Perform Experimental Procedure dissolve->react dispose_waste 8. Transfer Waste to Halogenated Container react->dispose_waste decon 9. Decontaminate Surfaces & Equipment dispose_waste->decon doff_ppe 10. Doff PPE in Correct Order (Gloves Last) decon->doff_ppe wash 11. Wash Hands Thoroughly doff_ppe->wash

Caption: Safe Handling Workflow for ((2,6-Dichlorophenyl)sulfonyl)methionine.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for good engineering controls but is the last line of defense against exposure. The selection of PPE must be deliberate and based on the compound's specific hazards.

  • Minimum Requirement: Chemical splash goggles meeting ANSI Z87.1 or EN166 standards are mandatory at all times.[1][8]

  • Best Practice: When handling larger quantities (>1g) or during procedures with a high risk of splashing (e.g., transfers, filtration), a full-face shield worn over chemical splash goggles is required.[1][9][10] This provides a secondary layer of protection for the entire face.

The choice of glove material is arguably the most critical PPE decision. Nitrile gloves, while common, may offer insufficient protection against chlorinated aromatic compounds.[11]

Glove MaterialBreakthrough Time (Chlorinated Aromatics)Recommendation
Nitrile Potentially < 1 hourSuitable for incidental contact only. Must be changed immediately upon contamination.[11]
Butyl Rubber Good ResistanceRecommended for sustained handling or when immersion is possible.[1]
Viton® Excellent ResistanceThe preferred choice for prolonged handling or high-risk operations.[1][11]
Double Gloving N/AAlways recommended. Wear a lighter nitrile glove underneath a more robust glove (e.g., butyl rubber) for easier and safer doffing.

Protocol: Always inspect gloves for tears or punctures before use. After handling is complete, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated solid waste container.[12]

  • A flame-resistant lab coat, fully buttoned, is required.[1]

  • Ensure full coverage of legs and arms; no shorts or short-sleeved shirts are permitted.

  • Closed-toe shoes made of a non-porous material are mandatory.[13]

  • For large-scale operations, a chemical-resistant apron or disposable coveralls (e.g., Tyvek) should be worn over the lab coat.[1][14]

Work should always be conducted in a fume hood to minimize inhalation exposure.[1] If a situation arises where the concentration of airborne dust could exceed exposure limits (e.g., a large spill outside of containment), respiratory protection is necessary. A full-face respirator with multi-sorbent cartridges effective against organic vapors and particulates would be appropriate, but its use requires prior medical clearance and fit-testing as per your institution's safety policy.[9][14]

cluster_hazards Assessed Hazards cluster_ppe Required PPE H1 Chemical Splash & Eye Irritation P1 Face Shield & Splash Goggles H1->P1 Mitigates H2 Skin Contact (Chlorinated Aromatic) P2 Viton® or Butyl Rubber Gloves H2->P2 Mitigates H3 Inhalation (Airborne Particulate) P3 Chemical Fume Hood & Lab Coat H3->P3 Mitigates

Caption: Logic for matching PPE to specific chemical hazards.

Emergency Preparedness: Spill and Exposure Plan

Spill Management:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.

  • Contain: If safe to do so, use an inert absorbent material (e.g., sand, vermiculite) to surround the spill and prevent it from spreading. Do not use combustible materials like paper towels.

  • Cleanup: Wearing your full PPE, carefully collect the absorbent material and spilled compound into a designated, sealable container.

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention.[5][15]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2][5] Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

End-of-Life Cycle: Waste Disposal Plan

Improper disposal of halogenated compounds poses a significant environmental risk. A strict disposal protocol is mandatory.

  • Categorization: All waste (solid compound, contaminated materials, solutions) containing ((2,6-Dichlorophenyl)sulfonyl)methionine must be classified as Halogenated Organic Waste .[13][16]

  • Segregation: This waste stream must be kept separate from all other waste types, especially non-halogenated organic waste, to prevent costly and complex disposal procedures.[17][18]

  • Containment:

    • Use a designated, clearly labeled, and chemically compatible waste container with a secure, tight-fitting lid.[17][18]

    • The container must be labeled "Halogenated Organic Waste" and list all chemical constituents, including solvents. Do not use abbreviations.[17]

    • Keep the waste container closed at all times except when actively adding waste.[17][18]

  • Storage & Disposal: Store the sealed waste container in a designated satellite accumulation area within the lab, away from incompatible materials.[18] Follow your institution's guidelines for arranging pickup by Environmental Health & Safety personnel. Never pour this chemical down the drain.[13][16]

By integrating this expert-level guidance into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
  • Halogenated Solvents in Laboratories. Campus Operations, Temple University.
  • Disposal Standards. Department of Biology, University of York.
  • Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Benchchem.
  • MULTISTEP SYNTHESIS PROTECTING GROUPS. Unknown Source.
  • Personal Protective Equipment. US EPA.
  • SAFETY DATA SHEET - DL-Methionine methylsulfonium chloride. Sigma-Aldrich.
  • Comprehensive Guide to PPE in the Chemical Industry. Unknown Source.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • SAFETY DATA SHEET - L-Methionine sulfoximine. Fisher Scientific.
  • Personal Protective Equipment. Environmental Health & Safety Services, University of Iowa.
  • Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. Am Ind Hyg Assoc J.
  • SAFETY DATA SHEET - DL-Methionine sulfoxide. Thermo Fisher Scientific.
  • Safety Data Sheet - DL-Methionine. MedchemExpress.com.
  • SAFETY DATA SHEET - DL-Methionine. Fisher Scientific.
  • Safety Data Sheet - DL-Methionine. sigma-aldrich.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters - ACS Publications.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.